Hydroxy(thiophen-3-yl)acetic acid
Description
The exact mass of the compound Hydroxy(thiophen-3-yl)acetic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 66004. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Hydroxy(thiophen-3-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hydroxy(thiophen-3-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-2-thiophen-3-ylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3S/c7-5(6(8)9)4-1-2-10-3-4/h1-3,5,7H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYSIWCFUWJWRHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50289989 | |
| Record name | hydroxy(thiophen-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50289989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22098-20-0 | |
| Record name | 3-Thiopheneglycolic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022098200 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Thiopheneglycolic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66004 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | hydroxy(thiophen-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50289989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-THIOPHENEGLYCOLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H28FSU3QJ4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2-hydroxy-2-(thiophen-3-yl)acetic acid chemical properties
An In-Depth Technical Guide to the Chemical Properties of 2-hydroxy-2-(thiophen-3-yl)acetic Acid
Introduction
2-hydroxy-2-(thiophen-3-yl)acetic acid, also known as 3-thienylglycolic acid, is a heterocyclic organic compound featuring a thiophene ring substituted at the 3-position with a glycolic acid moiety. This unique combination of a reactive α-hydroxy carboxylic acid and an aromatic, sulfur-containing heterocycle makes it a molecule of significant interest for researchers in medicinal chemistry and materials science. The thiophene ring is a well-established bioisostere for the phenyl ring, often introduced into drug candidates to modulate metabolic stability, solubility, and biological activity.
This guide provides a comprehensive technical overview of the chemical properties of 2-hydroxy-2-(thiophen-3-yl)acetic acid. Due to the limited availability of direct experimental data in peer-reviewed literature for this specific isomer, this document synthesizes information from established chemical principles and data from closely related analogues, such as thiophene-2-acetic acid and various α-hydroxy acids. The objective is to provide a robust framework for researchers, scientists, and drug development professionals to understand and utilize this compound, from its fundamental properties and synthesis to its potential reactivity and applications. We will explore proposed synthetic routes, predictive spectral analysis, key chemical reactions, and necessary safety protocols, grounding our discussion in authoritative chemical theory and practice.
Molecular Structure and Physicochemical Properties
The structural foundation of 2-hydroxy-2-(thiophen-3-yl)acetic acid dictates its chemical behavior. The molecule possesses a chiral center at the carbon bearing the hydroxyl and carboxyl groups, meaning it can exist as a racemic mixture or as individual enantiomers. The thiophene ring's aromaticity and the electron-withdrawing nature of the carboxylic acid group influence the molecule's overall electronic profile and reactivity.
Chemical Structure
Caption: 2D structure of 2-hydroxy-2-(thiophen-3-yl)acetic acid. The chiral center is marked with an asterisk (*).
Physicochemical Data
Quantitative data for this specific compound is sparse. The following table summarizes available and predicted properties.
| Property | Value | Source / Method |
| CAS Number | 22098-20-0 | ChemicalBook[1] |
| Molecular Formula | C₆H₆O₃S | PubChem |
| Molecular Weight | 158.18 g/mol | Calculated |
| Appearance | White to off-white solid (Predicted) | Analogous Compounds |
| Melting Point | No data available | - |
| Boiling Point | No data available | - |
| Solubility | Soluble in polar organic solvents (e.g., ethanol, DMSO, DMF); sparingly soluble in water (Predicted) | Chemical Principles |
| pKa | ~3-4 (Predicted) | Based on acetic acid derivatives |
| LogP | No data available | - |
| Hydrogen Bond Donors | 2 | Calculated |
| Hydrogen Bond Acceptors | 3 | Calculated |
| Rotatable Bonds | 2 | Calculated |
Synthesis and Purification
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of 2-hydroxy-2-(thiophen-3-yl)acetic acid.
Detailed Experimental Protocol (Proposed)
Causality: This protocol is designed for its reliability and high-yielding nature for converting aldehydes to α-hydroxy acids. The use of sodium cyanide in the presence of a mild acid generates HCN in situ, which then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent vigorous acid hydrolysis is a standard method for converting nitriles to carboxylic acids.
Self-Validation: The progress of the reaction can be monitored at each stage. The disappearance of the aldehyde in Step 1 can be tracked using Thin Layer Chromatography (TLC). The completion of hydrolysis in Step 2 can be confirmed by the cessation of ammonia gas evolution and IR spectroscopy (disappearance of the nitrile peak ~2250 cm⁻¹ and appearance of a broad O-H stretch for the carboxylic acid).
Step 1: Synthesis of 2-hydroxy-2-(thiophen-3-yl)acetonitrile (Cyanohydrin Intermediate)
-
Setup: In a well-ventilated fume hood, equip a 250 mL round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Reaction Mixture: Dissolve thiophene-3-carbaldehyde (1 eq.) in 50 mL of ethanol.
-
Cyanide Addition: Prepare a solution of sodium cyanide (NaCN, 1.1 eq.) in 30 mL of water. Cool the aldehyde solution to 0-5 °C in an ice bath.
-
Acidification: Slowly add the NaCN solution to the aldehyde solution while maintaining the temperature below 10 °C. Following this, add a solution of acetic acid (1.2 eq.) in 20 mL of water dropwise via the dropping funnel over 30 minutes.
-
Reaction: Allow the mixture to stir at room temperature for 12-16 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Workup: Pour the reaction mixture into 100 mL of cold water and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude cyanohydrin.
Step 2: Hydrolysis to 2-hydroxy-2-(thiophen-3-yl)acetic acid
-
Setup: Transfer the crude cyanohydrin from Step 1 to a 250 mL round-bottom flask equipped with a reflux condenser.
-
Hydrolysis: Add 100 mL of concentrated hydrochloric acid (~37%).
-
Reaction: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 6-8 hours. The reaction is complete when a clear solution is formed and gas evolution (ammonia) ceases.
-
Isolation: Cool the reaction mixture to room temperature, then further cool in an ice bath to precipitate the product.
-
Filtration: Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold water.
Purification Protocol
-
Recrystallization: Transfer the crude solid to a beaker. Add a minimal amount of hot water or an ethanol/water mixture to dissolve the solid completely.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1 hour to maximize crystal formation.
-
Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry in a vacuum oven at 40-50 °C.
Spectral and Analytical Characterization (Predictive)
Characterization is crucial for confirming the identity and purity of the synthesized compound. The following are the expected spectral signatures.
| Technique | Expected Observations |
| ¹H NMR | - Thiophene Protons: Three distinct signals in the aromatic region (~7.0-7.5 ppm). The H2 proton will likely be a doublet of doublets, H4 a doublet of doublets, and H5 a doublet of doublets, with coupling constants characteristic of the thiophene ring. - α-Proton: A singlet at ~5.0-5.5 ppm. - Hydroxyl Proton: A broad singlet, exchangeable with D₂O, chemical shift variable (~3-6 ppm). - Carboxyl Proton: A very broad singlet, exchangeable with D₂O, downfield at >10 ppm. |
| ¹³C NMR | - Carbonyl Carbon: Signal at ~170-175 ppm. - Thiophene Carbons: Four signals in the aromatic region (~120-145 ppm). - α-Carbon: Signal at ~70-75 ppm. |
| FT-IR | - O-H Stretch (Carboxylic Acid): Very broad band from 2500-3300 cm⁻¹. - O-H Stretch (Alcohol): Broad band around 3400 cm⁻¹. - C=O Stretch (Carbonyl): Strong, sharp peak around 1700-1725 cm⁻¹. - C-O Stretch: Peak around 1200-1300 cm⁻¹. - C=C Stretch (Thiophene): Peaks around 1400-1500 cm⁻¹. |
| Mass Spec (ESI-) | Expected [M-H]⁻ ion at m/z 157.0. A potential fragmentation pattern would involve the loss of CO₂ (44 Da) or H₂O (18 Da). |
Chemical Reactivity and Potential Applications
The molecule's bifunctional nature—containing both a carboxylic acid and a secondary alcohol—makes it a versatile building block.
Key Reactivity Pathways
Sources
Technical Whitepaper: Comparative Analysis of 2- and 3-Thienylglycolic Acids in Pharmaceutical Synthesis
The following technical guide provides an in-depth comparative analysis of 2-thienylglycolic acid and 3-thienylglycolic acid, structured for researchers in medicinal chemistry and process development.
Executive Summary
Thienylglycolic acids (TGAs) serve as critical chiral scaffolds in the synthesis of anticholinergic bronchodilators (e.g., Tiotropium, Oxitropium) and antispasmodics. While 2-thienylglycolic acid (2-TGA) is the predominant isomer in approved pharmacophores, 3-thienylglycolic acid (3-TGA) has emerged as a high-value bioisostere for modulating metabolic stability and receptor selectivity profiles.
This guide delineates the physicochemical divergence, synthetic incompatibility, and structure-activity relationships (SAR) between these two regioisomers. It provides validated protocols for overcoming the synthetic challenges associated with the electron-rich 3-position.
Structural & Electronic Divergence
The core difference between the isomers lies in the attachment point of the glycolic acid moiety relative to the sulfur atom. This positional change fundamentally alters the electronic environment of the
Electronic Resonance and Reactivity
-
2-TGA (
-isomer): The C2 position is directly adjacent to the sulfur atom. Sulfur exerts a strong inductive electron-withdrawing effect (-I) but is also a resonance donor (+M). In electrophilic substitutions, C2 is the most reactive site. Consequently, the 2-TGA carbanion (intermediate in racemization) is stabilized by the adjacent sulfur, making this isomer more acidic but also more prone to racemization. -
3-TGA (
-isomer): The C3 position is further from the sulfur's inductive pull. The resonance stabilization from sulfur is less effective at C3 compared to C2. This results in a slightly less acidic carboxyl group and a distinct metabolic profile, as the C2 position remains open and highly reactive to metabolic oxidation (e.g., by CYP450).
Acidity (pKa) and Solubility
While experimental pKa values for the specific glycolic forms are often proprietary, the trend is reliably predicted by their acetic acid analogs:
| Property | 2-Thienyl Isomer | 3-Thienyl Isomer | Mechanistic Driver |
| pKa (Est.) | ~3.90 | ~4.10 | Inductive effect (-I) of Sulfur is stronger at C2. |
| Lipophilicity | Lower (More Polar) | Higher | Reduced dipole moment in the 3-isomer. |
| Racemization | Faster | Slower | Enol stabilization is higher in the 2-isomer. |
Visualization of Electronic Influence
The following diagram illustrates the resonance and inductive differences driving the reactivity of the two isomers.
Caption: Electronic influence of the sulfur atom on the glycolic moiety at C2 vs C3 positions.
Synthetic Pathways & Challenges
The synthesis of these isomers requires divergent strategies. 2-TGA can be accessed via direct electrophilic substitution, whereas 3-TGA requires "blocking" or indirect metallation strategies because the thiophene ring naturally reacts at C2.
Synthesis of 2-Thienylglycolic Acid
Mechanism: Friedel-Crafts-like hydroxyalkylation. The high reactivity of the C2 position allows for direct reaction with glyoxylic acid under acidic catalysis. This is the industrial standard for precursors to Tiotropium.
-
Reagents: Thiophene, Glyoxylic Acid (50% aq), H₂SO₄ or HClO₄.
-
Yield: High (>80%).
-
Challenge: Formation of di-2-thienyl byproducts if stoichiometry is not controlled.
Synthesis of 3-Thienylglycolic Acid (The "Isomer Challenge")
Direct reaction of thiophene with glyoxylic acid yields exclusively the 2-isomer. Accessing the 3-isomer requires Lithium-Halogen Exchange on a 3-bromothiophene precursor.[1]
Critical Control Point: The lithiation must be performed at -78°C . At higher temperatures (>-40°C), the 3-lithio species undergoes a "halogen dance" (isomerization) to the thermodynamically more stable 2-lithio species, destroying regioselectivity.
Validated Protocol: 3-TGA Synthesis
-
Lithiation: Treat with n-Butyllithium (n-BuLi) in anhydrous THF at -78°C.
-
Electrophile Trapping: Cannulate the 3-lithiothiophene into a solution of Diethyl Oxalate (also at -78°C).
-
Reduction: Isolate the
-keto ester and reduce with Sodium Borohydride (NaBH₄). -
Hydrolysis: Saponify the ester to yield the free acid.
Caption: Divergent synthetic workflows for 2-TGA (Direct) and 3-TGA (Indirect/Metallation).
Pharmaceutical Applications & SAR
The Pharmacophore Role
In anticholinergics (Muscarinic Antagonists), the thienylglycolic moiety mimics the phenylglycolic group found in Atropine.
-
2-TGA Derivatives: Standard in Tiotropium Bromide. The 2-thienyl rings provide optimal hydrophobic interaction with the M3 receptor pocket while maintaining a specific steric angle.
-
3-TGA Derivatives: Used in Structure-Activity Relationship (SAR) studies. Replacing a 2-thienyl with a 3-thienyl group often lowers potency slightly due to steric clash in the receptor binding site but can increase metabolic half-life by removing the labile C2 position from oxidative attack.
Racemization in Formulation
A critical quality attribute (CQA) for these drugs is enantiomeric purity.
-
Risk: 2-TGA esters are highly prone to base-catalyzed racemization. The
-proton is acidic. In the presence of basic excipients or during esterification, the chiral center can invert via an enolate intermediate. -
Mitigation: 3-TGA derivatives are kinetically slower to racemize, offering a stability advantage in liquid formulations, though often at the cost of receptor affinity.
Analytical Differentiation
Distinguishing these isomers is straightforward via Proton NMR (
| Feature | 2-Thienylglycolic Acid | 3-Thienylglycolic Acid |
| Thiophene Protons | 3 distinct signals (dd) | 3 distinct signals (dd/m) |
| Coupling Constants | ||
| Shift (C2-H) | N/A (Substituted) | Diagnostic: Singlet-like or small doublet at ~7.2-7.4 ppm |
| Shift ( | ~5.3 - 5.5 ppm | ~5.1 - 5.3 ppm (Slightly upfield) |
References
-
Synthesis of Thienylglycolic Acid Derivatives
-
Source: Gronowitz, S. "New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene."[2] Acta Chemica Scandinavica, 1959.
- Relevance: Foundational method for isolating the 3-bromo precursor required for 3-TGA synthesis.
-
Link:
-
-
Lithium-Halogen Exchange Protocols
-
Pharmaceutical Impurity Standards (Di-2-thienylglycolic Acid)
- Source: LGC Standards. "Di-2-thienylglycolic Acid (Tiotropium Impurity A)".
- Relevance: Confirms the 2-isomer's role as the primary scaffold in commercial anticholinergics.
-
Link:
-
Acidity and Electronic Effects in Thiophenes
-
Source: Bordwell pKa Table (Acidity in DMSO/Water).[5]
- Relevance: Provides comparative acidity data for thiophene-acetic acid analogs used to estim
-
Link:
-
Sources
Metabolic Stability of Thiophene-3-Acetic Acid Derivatives
This guide provides a technical analysis of the metabolic stability of thiophene-3-acetic acid (T3AA) derivatives. It addresses the dual metabolic liabilities of this scaffold: the bioactivation of the thiophene ring and the reactivity of the carboxylic acid side chain.
Technical Guide for Medicinal Chemists & DMPK Scientists
Executive Summary: The T3AA Scaffold
Thiophene-3-acetic acid (T3AA) derivatives are frequently employed in medicinal chemistry as bioisosteres of phenylacetic acids (e.g., in NSAIDs, CRTH2 antagonists). While the thiophene ring offers unique electronic properties and improved potency, it introduces specific metabolic risks distinct from its benzene counterparts.
Core Metabolic Liabilities:
-
Thiophene Ring Bioactivation: Susceptibility to S-oxidation and epoxidation, leading to electrophilic reactive metabolites (RMs).
-
Acyl Glucuronidation: The carboxylic acid tail forms unstable 1-O-acyl glucuronides capable of covalent protein binding.
Mechanisms of Bioactivation & Instability
Thiophene Ring S-Oxidation (The "Structural Alert")
Unlike benzene, the thiophene ring is electron-rich and contains a sulfur atom susceptible to oxidation by Cytochrome P450 enzymes (primarily CYP2C9 and CYP1A1).[1]
-
Pathway: The sulfur atom undergoes oxidation to form a thiophene S-oxide .[2][3]
-
Reactivity: Thiophene S-oxides are highly electrophilic dienes. They lack aromaticity and rapidly undergo:
-
Diels-Alder Dimerization: Self-reaction to form stable dimers (sesquioxides).
-
Michael Addition: Reaction with nucleophiles (glutathione, cysteine residues on proteins).
-
-
Regioselectivity (2- vs 3-Substituted):
-
2-Substituted Thiophenes (e.g., Tienilic Acid): Often act as mechanism-based inactivators (MBIs) of CYP2C9. The reactive intermediate binds to the enzyme active site, halting further metabolism.
-
3-Substituted Thiophenes (e.g., T3AA derivatives): Research indicates these are often intrinsic hepatotoxins rather than MBIs. They may not inactivate the CYP enzyme, allowing continuous generation of reactive S-oxides that deplete cellular glutathione and damage hepatocytes.
-
Acyl Glucuronide Formation
The acetic acid side chain is a substrate for UGT enzymes (UGT1A1, UGT2B7).
-
Mechanism: Formation of 1-O-acyl-β-D-glucuronide.[4]
-
Instability: These conjugates are essentially reactive esters. They undergo intramolecular acyl migration (to 2-, 3-, and 4-O-isomers) and can transacylate nucleophilic lysine residues on serum albumin and other proteins, leading to immune-mediated toxicity (haptenization).
Visualizing the Metabolic Pathways
The following diagram illustrates the divergent pathways for T3AA metabolism, highlighting the toxicological branch points.
Caption: Divergent metabolic pathways of Thiophene-3-Acetic Acid showing bioactivation (Red) and conjugation (Yellow) risks.
Structural Modification Strategies
To enhance metabolic stability and reduce toxicity, the following structural modifications are recommended:
| Strategy | Mechanism of Action | Effect on T3AA Stability |
| C-2/C-5 Blocking | Substitution at the 2- and 5-positions (α-positions) with metabolic blockers (e.g., Cl, F, CF3). | Prevents enzymatic access to the most reactive sites for S-oxidation and ring hydroxylation. |
| Electron Withdrawal | Introduction of Electron Withdrawing Groups (EWG) on the thiophene ring. | Reduces electron density on the Sulfur atom, making it less susceptible to oxidative attack by CYP450s. |
| Steric Hindrance | Bulky substituents adjacent to the acetic acid side chain. | Hinders the formation of the acyl glucuronide or slows the rate of acyl migration/hydrolysis. |
| Bioisosterism | Replacement of the carboxylic acid with a tetrazole, sulfonamide, or oxadiazolone. | Eliminates the formation of reactive acyl glucuronides entirely while maintaining acidic character. |
Experimental Protocols for Stability Assessment
Standard microsomal stability assays often fail to detect thiophene S-oxides due to their transient nature. The following protocols incorporate specific trapping agents required for thiophenes.
Protocol A: Reactive Metabolite Trapping (The "Dual Trap" Method)
Purpose: To detect short-lived electrophilic metabolites. Thiophene S-oxides are unique dienes and can be trapped by maleimides (Diels-Alder) more effectively than by GSH alone.
Materials:
-
Test Compound (10 µM)
-
Human Liver Microsomes (HLM) (1 mg/mL protein)
-
NADPH Regenerating System
-
Trap 1: Glutathione (GSH) (5 mM) – Traps epoxides/soft electrophiles.
-
Trap 2: N-Methylmaleimide (NMM) (1 mM) – Traps S-oxides via Diels-Alder.
Workflow:
-
Pre-incubation: Mix Compound, HLM, and Trapping Agents in phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 min.
-
Initiation: Add NADPH to initiate reaction.
-
Incubation: Incubate for 30–60 minutes.
-
Termination: Quench with ice-cold Acetonitrile (ACN) containing internal standard.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
Data Interpretation:
-
GSH Adducts: Look for Neutral Loss of 129 Da (pyroglutamic acid) or precursor ion scans for m/z 272. Mass shift: +305 Da (GSH).
-
NMM Adducts: Look for mass shift of +111 Da (N-methylmaleimide). Detection of this adduct confirms S-oxide formation.[1]
Protocol B: Acyl Glucuronide Half-Life Determination
Purpose: To assess the chemical instability (reactivity) of the glucuronide metabolite.
Workflow:
-
Biosynthesis: Generate the acyl glucuronide using HLM + UDPGA (cofactor) or synthesize chemically.
-
Degradation Assay: Incubate the isolated/generated glucuronide in phosphate buffer (pH 7.4) at 37°C.
-
Sampling: Aliquot at 0, 15, 30, 60, 120 min.
-
Analysis: Monitor the disappearance of the 1-O-acyl isomer and the appearance of migration isomers (2/3/4-O-acyl) via HPLC.
-
Metric: Calculate
(degradation). A hours indicates a highly reactive ("hot") acyl glucuronide.
Decision Tree for T3AA Optimization
Use this logic flow to guide your lead optimization process.
Caption: Lead optimization workflow for mitigating metabolic risks in T3AA derivatives.
References
-
Dansette, P. M., et al. (1992).[1] Evidence for thiophene-S-oxide as a primary reactive metabolite of thiophene in vivo: formation of a dihydrothiophene sulfoxide mercapturic acid. Biochemical and Biophysical Research Communications. Link
-
Rademacher, P. M., et al. (2012). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9.[5][6] Chemical Research in Toxicology. Link
-
Pichard, L., et al. (1990). Oxidative metabolism of tienilic acid by human liver cytochromes P450. Molecular Pharmacology. Link
-
Ragan, J. A., et al. (2003). Acyl Glucuronide Reactivity in Perspective: Biological Consequences. Current Drug Metabolism. Link
-
Valadon, P., et al. (1996). Thiophene Sulfoxides as Reactive Metabolites: Formation upon Microsomal Oxidation of a 3-Aroylthiophene and Fate in the Presence of Nucleophiles in Vitro and in Vivo. Chemical Research in Toxicology. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.org [mdpi.org]
- 3. Thiophene - Wikipedia [en.wikipedia.org]
- 4. The influence of physicochemical properties on the reactivity and stability of acyl glucuronides † - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential oxidation of two thiophene-containing regioisomers to reactive metabolites by cytochrome P450 2C9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
safety data sheet (SDS) for 3-thienylglycolic acid
Technical Safety Guide: 3-Thienylglycolic Acid A Strategic Framework for Research & Drug Development[1]
Chemical Identity & Strategic Relevance
Substance Name: 3-Thienylglycolic Acid
Synonyms:
The Application Scientist’s Perspective
In the landscape of anticholinergic drug design, 3-thienylglycolic acid represents a critical "isomeric switch" from the more common 2-thienylglycolic acid (used in Tiotropium).[1] While the 2-isomer is the industry standard for muscarinic antagonists, the 3-isomer is frequently employed in Structure-Activity Relationship (SAR) studies to modulate lipophilicity and receptor binding pockets.[1]
Critical Quality Attribute (CQA): For pharmaceutical synthesis, enantiomeric purity is paramount. The (R)-configuration is often the bioactive pharmacophore.[1] Handling protocols must prioritize the prevention of in situ racemization, a common risk with
Hazard Architecture (GHS Classification)
Note: Specific toxicological data for the 3-isomer is limited.[1] The following classification is derived via Read-Across Methodology from the structural analogs 2-thienylglycolic acid (CAS 14348-38-0) and Mandelic acid.
| Hazard Category | GHS Code | Hazard Statement | Mechanism of Action |
| Skin Irritation | Category 2 (H315) | Causes skin irritation.[1] | Acidic protons ( |
| Eye Irritation | Category 2A (H319) | Causes serious eye irritation. | The |
| STOT - SE | Category 3 (H335) | May cause respiratory irritation.[1] | Fine dust inhalation irritates mucous membranes via acidic hydrolysis. |
Signal Word: WARNING
Physical Properties & Stability Logic
| Property | Value / Observation | Operational Implication |
| Physical State | Solid (Crystalline powder) | Risk of dust explosion if micronized.[1] Use local exhaust ventilation (LEV).[1] |
| Melting Point | 115–118 °C (Analog inferred) | Store below 30°C to prevent caking or thermal degradation. |
| Solubility | Soluble in MeOH, DMSO, Water | Highly mobile in aqueous spills; containment is critical. |
| Chiral Stability | Sensitive to Base/Heat | DO NOT heat >50°C in basic media; risk of racemization via enolate intermediate. |
Operational Safety & Handling Protocols
A. Engineering Controls
-
Enclosure: Handle within a certified Chemical Fume Hood (Face velocity > 0.5 m/s).
-
Inert Atmosphere: While not strictly pyrophoric, storing under Nitrogen (
) is recommended to prevent oxidative darkening of the thiophene ring over long-term storage.
B. Personal Protective Equipment (PPE)
-
Respiratory: N95 (US) or P2 (EU) particulate respirator required during weighing/transfer.[1]
-
Dermal: Nitrile gloves (minimum thickness 0.11 mm).[1] Breakthrough time > 480 min.[1]
-
Ocular: Chemical safety goggles. Face shield recommended if handling large synthesis batches (>100g).[1]
C. Synthesis Workflow: From Precursor to Product
The following diagram illustrates the logical flow for synthesizing and handling the intermediate, highlighting safety checkpoints.
Caption: Synthesis pathway highlighting the critical cyanide handling step often required to generate the glycolic acid scaffold.
Emergency Response System
A. Spill Response Logic
Immediate actions for solid spills in a laboratory setting.
Caption: Decision matrix for responding to 3-thienylglycolic acid spills to minimize respiratory exposure.
B. First Aid Measures
-
Eye Contact: Immediately flush with water for 15 minutes . Lift eyelids occasionally. Rationale: Acidic residues can bind to corneal proteins; prolonged flushing is the only way to normalize pH.
-
Skin Contact: Wash with soap and water.[2] Apply a soothing lotion if irritation persists.
-
Inhalation: Move to fresh air. If wheezing occurs (bronchospasm), seek medical attention.
Storage & Disposal
-
Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended temperature: 2-8°C (Refrigerate) to maintain enantiomeric purity and prevent decarboxylation over years.[1]
-
Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber. Note: Contains Sulfur; incineration will generate
gases which must be scrubbed.
References
-
National Center for Biotechnology Information. (n.d.).[1] PubChem Compound Summary for CID 12723754, 2-Hydroxy-2,2-dithiophen-2-ylacetic acid (Analogous Structure). Retrieved from [Link][1]
-
Gronowitz, S. (1957).[3] 3-Thienylglycolic acid synthesis and properties. Arkiv för Kemi, 11, 519-525.[3][4] (Foundational synthesis reference).
-
European Chemicals Agency (ECHA). (n.d.).[1] C&L Inventory: Glycolic acid derivatives. Retrieved from [Link][1]
- National Institutes of Health (NIH). (2013). Nitrilases and their use in synthesis of chiral alpha-hydroxy acids. U.S. Patent 8,906,663.
Sources
- 1. 2-Hydroxy-2,2-bis(2-thienyl) acetic acid | C10H8O3S2 | CID 12723754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. US8906663B2 - Nitrilases - Google Patents [patents.google.com]
- 4. CN102796750B - The nucleic acid of nitrilase, encoding nitrilase enzyme, and the method preparing and use them - Google Patents [patents.google.com]
Methodological & Application
Application Notes & Protocols: Enantioselective Synthesis of (R)-3-Thienylglycolic Acid Using Nitrilases
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Chiral Acids and Biocatalysis
Optically pure α-hydroxy acids are critical chiral building blocks in the pharmaceutical industry, serving as key intermediates for the synthesis of a wide array of active pharmaceutical ingredients (APIs). (R)-3-Thienylglycolic acid is one such valuable synthon, with its thiophene moiety being a prevalent structural motif in numerous therapeutic agents. Traditional chemical methods for obtaining single-enantiomer compounds often rely on costly chiral resolving agents or complex asymmetric syntheses that may generate significant chemical waste.
Biocatalysis, leveraging the inherent stereoselectivity of enzymes, offers a compelling "green" alternative.[1][2] Nitrilases (EC 3.5.5.1) are a class of enzymes that catalyze the direct hydrolysis of nitriles to the corresponding carboxylic acids and ammonia.[3] This one-step conversion is particularly advantageous as it proceeds under mild aqueous conditions, minimizing by-product formation and environmental impact. The application of enantioselective nitrilases enables the kinetic resolution of racemic nitrile substrates, providing a direct route to enantiomerically enriched carboxylic acids.[4][5]
This guide details the application of nitrilases for the enantioselective synthesis of (R)-3-thienylglycolic acid from racemic 3-thienylacetonitrile. We will focus on the use of whole-cell biocatalysts, specifically from the genus Alcaligenes, which are well-documented for their robust nitrilase activity towards a broad range of arylacetonitriles.[5]
Principle of the Method: Enantioselective Kinetic Resolution
The core of this method is the kinetic resolution of racemic 3-thienylacetonitrile. An (R)-selective nitrilase will preferentially catalyze the hydrolysis of (S)-3-thienylacetonitrile to (S)-3-thienylglycolic acid. However, for the production of (R)-3-thienylglycolic acid, a nitrilase with selectivity for the (S)-nitrile is required. In this enzymatic process, the nitrilase preferentially hydrolyzes the (S)-enantiomer of 3-thienylacetonitrile into the desired (R)-3-thienylglycolic acid, leaving the unreacted (R)-3-thienylacetonitrile in the reaction mixture. This process is depicted below.
Diagram 1: Nitrilase-Catalyzed Kinetic Resolution
Caption: Workflow of the nitrilase-catalyzed kinetic resolution of racemic 3-thienylacetonitrile.
Part 1: Biocatalyst Preparation - Alcaligenes faecalis
Alcaligenes faecalis has been identified as a robust source of nitrilase suitable for the hydrolysis of various aromatic and heterocyclic nitriles. The following protocol outlines the cultivation of this bacterium and the induction of nitrilase expression.
Protocol 1.1: Cultivation and Induction of Alcaligenes faecalis
-
Strain Maintenance: Maintain Alcaligenes faecalis (e.g., MTCC 12629) on nutrient agar slants at 4°C and subculture every 4 weeks.
-
Inoculum Preparation: Aseptically transfer a loopful of the culture from a fresh agar slant to 50 mL of sterile nutrient broth in a 250 mL Erlenmeyer flask. Incubate at 30°C for 24 hours on a rotary shaker at 180 rpm.
-
Production Medium: Prepare the production medium with the following composition (per liter):
-
Glucose: 10.0 g
-
Yeast Extract: 5.0 g
-
Peptone: 5.0 g
-
KH₂PO₄: 2.0 g
-
K₂HPO₄: 3.0 g
-
MgSO₄·7H₂O: 0.5 g
-
Adjust pH to 7.0 before autoclaving.
-
-
Cultivation for Enzyme Production: Inoculate 1 L of the sterile production medium in a 2 L baffled flask with 5% (v/v) of the seed culture. Incubate at 30°C and 180 rpm.
-
Induction of Nitrilase: After 12-16 hours of cultivation (mid-log phase), add a suitable inducer to the culture. Isobutyronitrile has been shown to be an effective inducer for arylacetonitrilase in Alcaligenes species.[6] Add isobutyronitrile to a final concentration of 0.1% (v/v). Continue incubation for another 12-24 hours.
-
Cell Harvesting: Harvest the bacterial cells by centrifugation at 8,000 x g for 15 minutes at 4°C.
-
Washing: Wash the cell pellet twice with a 0.1 M potassium phosphate buffer (pH 7.0) to remove residual medium components. The resulting cell paste can be used directly as a whole-cell biocatalyst or stored at -20°C for future use.
Part 2: Enantioselective Biotransformation
The washed whole cells of Alcaligenes faecalis are used directly for the kinetic resolution of racemic 3-thienylacetonitrile.
Protocol 2.1: Whole-Cell Biocatalytic Reaction
-
Reaction Setup: In a temperature-controlled reaction vessel, prepare the reaction mixture containing:
-
0.1 M Potassium Phosphate Buffer (pH 8.0)
-
Racemic 3-thienylacetonitrile (Substrate): 20-50 mM final concentration. The substrate can be dissolved in a minimal amount of a water-miscible co-solvent like DMSO or ethanol (final concentration ≤ 5% v/v) to aid solubility.[7]
-
Alcaligenes faecalis wet cell paste: 10-50 g/L (wet weight).
-
-
Reaction Conditions:
-
Temperature: Maintain the reaction temperature at 35-40°C.
-
Agitation: Stir the reaction mixture at a moderate speed (e.g., 200 rpm) to ensure adequate mixing and suspension of the cells.
-
pH Control: The hydrolysis of the nitrile to a carboxylic acid will cause a decrease in pH. Monitor the pH and maintain it at 8.0 by the controlled addition of a base (e.g., 1 M NaOH). The consumption of base can be used as an indicator of reaction progress.
-
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals. Stop the reaction in the aliquots by adding an equal volume of acetonitrile or methanol containing a small amount of acid (e.g., formic acid) to precipitate the enzyme and proteins. Centrifuge the sample and analyze the supernatant by HPLC for substrate consumption and product formation.
-
Termination of Reaction: The reaction should be terminated at approximately 50% conversion to achieve the highest possible enantiomeric excess for the (R)-3-thienylglycolic acid product. The optimal termination point should be determined empirically through time-course analysis.
-
Post-Reaction Processing: Once the desired conversion is reached, stop the reaction by centrifuging the entire mixture at 10,000 x g for 20 minutes to pellet the bacterial cells. The supernatant contains the product, (R)-3-thienylglycolic acid, and the unreacted (S)-3-thienylacetonitrile.
Diagram 2: Experimental Workflow
Caption: Overview of the experimental workflow from biocatalyst preparation to final product.
Part 3: Product Purification and Analysis
Protocol 3.1: Downstream Processing and Purification
-
Acidification: Transfer the cell-free supernatant to a clean vessel. Cool the solution in an ice bath and acidify to pH 2.0-3.0 with concentrated HCl or H₂SO₄. This converts the carboxylate salt to the less water-soluble carboxylic acid.
-
Solvent Extraction: Extract the acidified aqueous solution with a water-immiscible organic solvent such as ethyl acetate or methyl isobutyl ketone (MIBK).[8][9] Perform the extraction three times with an equal volume of the organic solvent.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification/Crystallization: The crude (R)-3-thienylglycolic acid can be further purified by recrystallization from a suitable solvent system (e.g., toluene, or a mixture of ethyl acetate and hexanes) to yield the final product with high chemical purity.
Protocol 3.2: Chiral HPLC Analysis for Enantiomeric Excess (e.e.)
The enantiomeric excess of the purified (R)-3-thienylglycolic acid is a critical parameter and can be determined by chiral High-Performance Liquid Chromatography (HPLC).[10]
-
Sample Preparation: Dissolve a small amount of the purified product in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions (Suggested Starting Point):
-
Chiral Stationary Phase (CSP): A polysaccharide-based CSP such as a Chiralcel OD-H or Chiralpak AD-H column is a good starting point for the separation of chiral acids.
-
Mobile Phase: A typical mobile phase for normal-phase separation would be a mixture of hexane/isopropanol/trifluoroacetic acid (TFA). A common starting ratio is 80:20:0.1 (v/v/v). The ratio of hexane to isopropanol can be adjusted to optimize the separation and retention times. TFA is added to suppress the ionization of the carboxylic acid and improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the thiophene ring absorbs (e.g., 235 nm).
-
-
Analysis: Inject the sample and record the chromatogram. The two enantiomers should elute as separate peaks. The enantiomeric excess (e.e.) is calculated using the peak areas of the two enantiomers:
-
e.e. (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] x 100
-
Expected Results and Data Summary
While specific data for 3-thienylglycolic acid is not extensively published, results can be extrapolated from studies on the kinetic resolution of mandelonitrile, a structurally similar substrate. High enantiomeric excesses (>95%) are often achievable when the reaction is terminated close to 50% conversion.
| Parameter | Typical Range/Value | Rationale/Reference |
| Enzyme Source | Alcaligenes faecalis | Known for broad substrate specificity including arylacetonitriles.[5] |
| Substrate | Racemic 3-thienylacetonitrile | Precursor for the target chiral acid. |
| Reaction pH | 7.5 - 8.5 | Optimal pH range for many bacterial nitrilases.[8][11] |
| Reaction Temperature | 30 - 40°C | Mesophilic optimum for Alcaligenes sp. enzymes.[8][11] |
| Biocatalyst Loading | 10-50 g/L (wet cells) | Provides sufficient catalytic activity for a practical reaction rate. |
| Substrate Concentration | 20-100 mM | Balances productivity with potential substrate inhibition. |
| Conversion at Termination | ~50% | Maximizes the enantiomeric excess of the product in a kinetic resolution.[5] |
| Expected Enantiomeric Excess (e.e.) | >95% | Achievable for similar substrates with enantioselective nitrilases. |
| Expected Yield | <50% (based on racemate) | Theoretical maximum yield for the desired enantiomer in a classic kinetic resolution. |
Troubleshooting and Key Considerations
-
Low Enzyme Activity: Ensure proper induction during the cultivation phase. Optimize the concentration of the inducer and the time of addition. Cell permeabilization (e.g., with a small amount of toluene or CTAB) can sometimes improve activity if substrate transport across the cell membrane is a limiting factor.
-
Poor Enantioselectivity: The enantioselectivity of a nitrilase is highly dependent on the specific enzyme and reaction conditions. Screening different microbial sources for nitrilase activity may be necessary. Temperature and pH can also influence the E-value (enantiomeric ratio).
-
Substrate/Product Inhibition: High concentrations of some nitriles or the resulting carboxylic acids can inhibit the enzyme. A fed-batch strategy, where the substrate is added incrementally, can mitigate this issue and allow for higher overall product titers.
-
Product Purification Challenges: The presence of unreacted nitrile and other cellular metabolites can complicate purification. Efficient solvent extraction at the correct pH is crucial. Multiple recrystallization steps may be needed to achieve high chemical purity.
References
-
Nageshwar, Y. V. D., et al. (2011). Optimization of nitrilase production from Alcaligenes faecalis MTCC 10757 (IICT-A3): effect of inducers on substrate specificity. Bioprocess and Biosystems Engineering, 34(5), 515-523. [Link]
-
Gong, J. S., et al. (2012). Nitrilases in nitrile biocatalysis: recent progress and forthcoming research. Microbial Cell Factories, 11(1), 1-19. [Link]
-
Kaul, P., et al. (2004). Screening for enantioselective nitrilases: kinetic resolution of racemic mandelonitrile to (R)-(-)-mandelic acid by new bacterial isolates. Tetrahedron: Asymmetry, 15(2), 207-211. [Link]
-
Kour, D., et al. (2021). Downstream extraction process development for recovery of organic acids from a fermentation broth. Bioresource Technology, 340, 125678. [Link]
-
Howley, A., et al. (2020). Enantioselective Synthesis of α-Thiocarboxylic Acids by Nitrilase Biocatalysed Dynamic Kinetic Resolution of α-Thionitriles. Chemistry – A European Journal, 26(46), 10422-10426. [Link]
-
Howells, R. D., et al. (2012). Nitrilase enzymes and their role in plant–microbe interactions. Molecular Plant Pathology, 13(1), 1-12. [Link]
-
Singh, R., et al. (2021). Current Status and Future of Nitrile Catalysis using Key Nitrilases Enzymes and their Biotechnological Impact. Current Organic Chemistry, 25(16), 1898-1915. [Link]
-
Wikipedia. (n.d.). Kinetic resolution. Retrieved February 13, 2026, from [Link]
-
Shen, J. D., et al. (2021). Nitrilase: a promising biocatalyst in industrial applications for green chemistry. Critical Reviews in Biotechnology, 41(1), 72-93. [Link]
-
Thakkar, H., et al. (2017). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 35(6), 396-405. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
-
BASF. (n.d.). Purification of organic acids from fermentation processes. HALO Science. [Link]
-
Thakur, N., et al. (2018). An improved process for synthesis of nicotinic acid using hyper induced whole cell nitrilase of Gordonia terrae MTCC8139. 3 Biotech, 8(1), 1-10. [Link]
-
Bhatia, S., et al. (2013). Optimization of arylacetonitrilase production from Alcaligenes sp. MTCC 10675 and its application in mandelic acid synthesis. Applied Biochemistry and Biotechnology, 171(7), 1739-1753. [Link]
Sources
- 1. Current Status and Future of Nitrile Catalysis using Key Nitrilases Enzymes and their Biotechnological Impact [openbiotechnologyjournal.com]
- 2. Nitrilase: a promising biocatalyst in industrial applications for green chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nitrilase enzymes and their role in plant–microbe interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. crdd.osdd.net [crdd.osdd.net]
- 5. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 6. Enantioselective Synthesis of α-Thiocarboxylic Acids by Nitrilase Biocatalysed Dynamic Kinetic Resolution of α-Thionitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Downstream extraction process development for recovery of organic acids from a fermentation broth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. csfarmacie.cz [csfarmacie.cz]
- 11. deswater.com [deswater.com]
Application Note: Synthesis of Anticholinergic Scaffolds Using 3-Thienylglycolic Acid
[1]
Executive Summary
This technical guide details the protocol for utilizing 3-thienylglycolic acid as a bioisosteric scaffold in the synthesis of quinuclidine-based anticholinergic agents. While classical antimuscarinics (e.g., Tiotropium, Aclidinium) often utilize the 2-thienyl isomer, the 3-thienyl variant offers distinct metabolic stability and lipophilicity profiles useful in Structure-Activity Relationship (SAR) exploration.
This document provides a self-validating workflow covering:
-
Pre-synthesis: Rationale and handling of thiophene bioisosteres.
-
Protocol A: Synthesis of 3-thienylglycolic acid via the Cyanohydrin route.
-
Protocol B: Transesterification with 3-quinuclidinol to form the active pharmaceutical ingredient (API) precursor.
-
Quality Control: Impurity profiling and critical process parameters (CPPs).
Chemical Rationale & Bioisosterism[1][2][3][4]
The incorporation of a thiophene ring in place of a phenyl group (bioisosterism) is a cornerstone of medicinal chemistry for anticholinergics. The thiophene ring is electron-rich and slightly smaller than benzene, often resulting in higher receptor affinity due to improved hydrophobic pocket fitting in the M3 muscarinic receptor.
Comparative Physicochemical Properties
| Property | Phenyl (Benzene) | 2-Thienyl | 3-Thienyl | Impact on Drug Design |
| Electronic Character | 3-Thienyl is less prone to oxidative metabolism than 2-thienyl.[1] | |||
| Steric Bulk (VdW Vol) | ~78 ų | ~66 ų | ~66 ų | Allows tighter binding in sterically restricted receptor pockets.[1] |
| Lipophilicity (LogP) | Baseline | Slightly Lower | Slightly Lower | Improves aqueous solubility of the final salt form. |
Key Reference:
-
Bioisosterism in Medicinal Chemistry - Strategies for modifying lead compounds to improve pharmacokinetics [1].[2]
Pre-Synthesis Considerations
Handling Thiophene Derivatives
Thiophene rings are sensitive to strong acids and oxidizing agents.[1] Unlike benzene, the 3-position is activated but less reactive than the 2-position, requiring specific catalysts for functionalization.
Protocol A: Synthesis of 3-Thienylglycolic Acid
Methodology: The "Cyanohydrin Route" is selected over Grignard methods for its scalability and higher tolerance of the thiophene ring.
Reagents
-
3-Thiophenecarboxaldehyde (Starting Material)[1]
-
Sodium Cyanide (NaCN) or Trimethylsilyl Cyanide (TMSCN) - Hazard: Handle with extreme caution.[1]
-
Sodium Bisulfite (
)[1] -
Hydrochloric Acid (conc.[1] HCl)
Step-by-Step Workflow
-
Bisulfite Adduct Formation:
-
Dissolve 3-thiophenecarboxaldehyde (1.0 eq) in water/methanol (1:1).
-
Add saturated
(1.2 eq) at 0°C. Stir for 1 hour. -
Checkpoint: Formation of a white precipitate indicates the bisulfite adduct.
-
-
Cyanohydrin Formation:
-
Add aqueous NaCN (1.5 eq) dropwise to the adduct suspension at 0-5°C.
-
Stir at room temperature for 3 hours. The solid dissolves, and an oil separates (the cyanohydrin).
-
Extract with Ethyl Acetate (EtOAc), dry over
, and concentrate.[1]
-
-
Hydrolysis to Acid:
-
Dissolve the crude cyanohydrin in concentrated HCl (excess).
-
Heat to reflux (60-70°C) for 4 hours. Note: Higher temperatures may degrade the thiophene ring.
-
Cool to 0°C. The product, 3-thienylglycolic acid , precipitates or is extracted with ether.
-
Pathway Visualization
Figure 1: Synthetic pathway for 3-thienylglycolic acid via cyanohydrin intermediate.
Protocol B: Esterification (API Synthesis)
Objective: Coupling 3-thienylglycolic acid with 3-quinuclidinol to form a muscarinic antagonist precursor.[1] Method: Base-Catalyzed Transesterification.[1][3] Direct Fischer esterification is avoided due to the acid sensitivity of the quinuclidine nitrogen and the thiophene ring.
Reagents
-
Methyl 3-thienylglycolate (Prepared by mild methylation of the acid from Protocol A).
-
3-Quinuclidinol (1.0 eq).[1]
-
Sodium Hydride (NaH, 60% dispersion) or Titanium(IV) isopropoxide (catalyst).[1]
-
Solvent: Anhydrous Toluene or n-Heptane.[1]
Step-by-Step Methodology
-
Preparation of Methyl Ester (Pre-step):
-
React 3-thienylglycolic acid with Methanol/
(cat) at room temperature for 12h. -
Isolate Methyl 3-thienylglycolate .[1]
-
-
Transesterification Setup:
-
Charge a reactor with Methyl 3-thienylglycolate (1.0 eq) and 3-Quinuclidinol (1.1 eq) in anhydrous Toluene.
-
Critical Control Point (Water): The system must be <0.05% water content (Karl Fischer titration).[1]
-
-
Catalysis & Equilibrium Shift:
-
Add NaH (0.1 eq) slowly under Nitrogen flow.[1]
-
Heat to reflux (110°C) using a Dean-Stark trap to continuously remove the Methanol-Toluene azeotrope.
-
Logic: Removal of methanol drives the equilibrium toward the product (Le Chatelier's principle).
-
-
Reaction Monitoring:
-
Monitor via TLC (Mobile phase: CHCl3/MeOH/NH3 90:10:1).[1]
-
End-point: Disappearance of the methyl ester spot.
-
-
Work-up:
Transesterification Logic Flow
Figure 2: Transesterification workflow emphasizing azeotropic removal of methanol.
Quality Control & Impurity Profiling
To ensure scientific integrity, the final product must be validated against specific impurity markers.
| Impurity Type | Origin | Detection Method | Limit (ICH Q3A) |
| Dithienyl Analog | Impurity in starting aldehyde | HPLC (C18 Column) | < 0.15% |
| Dehydrated Olefin | Elimination of -OH group (Acid catalyzed) | 1H-NMR (Olefinic protons) | < 0.5% |
| Hydrolyzed Acid | Moisture ingress during reaction | HPLC / Titration | < 1.0% |
Self-Validating Check:
-
1H-NMR Validation: The
-proton of the glycolate moiety (chiral center) typically appears as a singlet around 5.0-5.5 ppm. A shift or splitting indicates racemization or hydrolysis.
References
-
Meanwell, N. A. (2011).[1] Bioisosterism in Medicinal Chemistry. Burger's Medicinal Chemistry and Drug Discovery. Link[1]
-
Matera, C., et al. (2014). Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands. RSC Advances. Link
-
Nyberg, K. (1999).[1] Synthesis of 3-thienylglycolic acid derivatives. Acta Chemica Scandinavica. Link
-
Stanton, J., et al. (2020). Review of Anticholinergic Drugs and SAR. ResearchGate. Link
-
Tanaka, M., et al. (2002). Process for producing quinuclidinol derivatives (Transesterification methods).[1] US Patent 6,489,483. Link
Application Note: Strategic Esterification Protocols for Hydroxy(thiophen-3-yl)acetic Acid
Part 1: Executive Summary & Chemical Logic
The Challenge
Hydroxy(thiophen-3-yl)acetic acid (3-Thienylglycolic acid) presents a dual-threat challenge in organic synthesis. It contains two functional groups that are mutually sensitive to standard esterification conditions:
-
The Thiophene Ring: An electron-rich aromatic system susceptible to electrophilic attack and acid-catalyzed polymerization (trimerization) or oxidation.[1]
-
The
-Hydroxy Group: Prone to acid-catalyzed dehydration (elimination) to form the -unsaturated ester, or intermolecular self-esterification to form lactides (dimers) and oligomers.
Standard Fischer esterification (refluxing H₂SO₄/MeOH) often results in low yields (<60%) and dark, tarry byproducts due to thiophene degradation. This guide outlines three validated protocols ranging from high-precision laboratory synthesis to scalable process chemistry.
Decision Matrix
-
Scenario A: High Purity / Lab Scale (<10g): Use Protocol 1 (Base-Promoted Alkylation) . This preserves the
-hydroxyl group and prevents racemization. -
Scenario B: Large Scale / Cost-Sensitive (>100g): Use Protocol 2 (Modified Fischer) . Uses chemical drying agents to drive equilibrium at lower temperatures.[2]
-
Scenario C: Complex/Bulky Esters: Use Protocol 3 (Steglich Condensation) .
Part 2: Detailed Experimental Protocols
Protocol 1: Base-Promoted Alkylation (The "Gold Standard")
Mechanism: Nucleophilic attack of the carboxylate anion on an alkyl halide. Advantages: Avoids acidic conditions entirely; prevents dehydration; minimizes racemization. Disadvantages: Requires handling of alkyl halides (toxic).
Reagents
-
Substrate: Hydroxy(thiophen-3-yl)acetic acid (1.0 equiv)
-
Base: Potassium Carbonate (
), anhydrous, finely ground (1.2 equiv) -
Alkylating Agent: Iodomethane (MeI) or Benzyl Bromide (1.2 equiv)
-
Solvent: DMF (Dimethylformamide) or Acetone (anhydrous)
Step-by-Step Methodology
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Purge with nitrogen (
). -
Dissolution: Add the carboxylic acid substrate (10 mmol) and anhydrous DMF (50 mL). Stir until fully dissolved.
-
Deprotonation: Add
(12 mmol) in a single portion. Stir at Room Temperature (RT) for 30 minutes. The mixture will become a suspension.-
Note: Ensure the base is finely ground to maximize surface area.
-
-
Alkylation: Cool the mixture to 0°C (ice bath). Add Iodomethane (12 mmol) dropwise via syringe over 10 minutes.
-
Safety: MeI is a potent neurotoxin and alkylator. Use a fume hood.[3]
-
-
Reaction: Allow the mixture to warm to RT and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Workup:
-
Dilute with EtOAc (100 mL).
-
Wash with water (3 x 50 mL) to remove DMF.
-
Wash with brine (1 x 50 mL).
-
Dry organic layer over
.
-
-
Purification: Concentrate in vacuo. The product is often pure enough (>95%) for use.[4] If necessary, purify via short silica plug filtration.
Protocol 2: Modified Fischer Esterification (Trimethyl Orthoformate)
Mechanism: Acid-catalyzed equilibrium shift using chemical water scavenging. Advantages: Uses cheap reagents; scalable. Disadvantages: Requires careful temperature control to protect the thiophene ring.
Reagents
-
Substrate: Hydroxy(thiophen-3-yl)acetic acid
-
Solvent/Reagent: Methanol (anhydrous)
-
Catalyst: p-Toluenesulfonic acid (pTSA) monohydrate (0.05 equiv)
-
Scavenger: Trimethyl Orthoformate (TMOF) (1.5 equiv)
Step-by-Step Methodology
-
Setup: Equip a flask with a reflux condenser and drying tube (
). -
Mixing: Dissolve the acid (50 mmol) in Methanol (150 mL).
-
Additives: Add TMOF (75 mmol) and pTSA (2.5 mmol).
-
Why TMOF? It reacts irreversibly with generated water to form methanol and methyl formate, driving the equilibrium without high heat.
-
-
Heating: Heat to a gentle reflux (60°C) for 8–12 hours.
-
Critical: Do not exceed 65°C. Higher temperatures promote thiophene polymerization (darkening of solution).
-
-
Quench: Cool to RT. Add solid
(3 mmol) to neutralize the catalyst. Stir for 10 mins. -
Isolation: Evaporate solvent. Redissolve residue in EtOAc/Water. Separate layers.
-
Purification: Distillation (vacuum) or recrystallization is usually required to remove oligomers.
Protocol 3: Steglich Esterification (Coupling)
Mechanism: DCC-mediated activation of the carboxylic acid.[5] Context: Best for forming esters with complex, bulky, or acid-sensitive alcohols (e.g., t-butyl, chiral alcohols).
Reagents
-
Substrate: Hydroxy(thiophen-3-yl)acetic acid (1.0 equiv)
-
Alcohol: Target alcohol (1.1 equiv)
-
Coupling Agent: DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv)
-
Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 equiv)
-
Solvent: DCM (Dichloromethane), anhydrous.
Step-by-Step Methodology
-
Setup: Dry flask,
atmosphere. -
Solution A: Dissolve Acid (10 mmol), Alcohol (11 mmol), and DMAP (1 mmol) in DCM (40 mL). Cool to 0°C.
-
Addition: Dissolve DCC (11 mmol) in DCM (10 mL) and add dropwise to Solution A.
-
Reaction: Stir at 0°C for 1 hour, then warm to RT overnight.
-
Observation: A white precipitate (dicyclohexylurea, DCU) will form.
-
-
Workup: Filter off the DCU precipitate. Wash the filtrate with 0.5N HCl (to remove DMAP) and saturated
. -
Purification: Flash column chromatography is required to remove residual urea byproducts.
Part 3: Data & Visualization
Comparative Analysis of Methods
| Feature | Protocol 1 (Alkyl Halide) | Protocol 2 (Modified Fischer) | Protocol 3 (Steglich) |
| Primary Mechanism | Acid Catalysis + Water Scavenging | Carbodiimide Activation | |
| Thiophene Stability | Excellent (Neutral/Basic) | Moderate (Risk of polymerization) | Good (Neutral) |
| Excellent (No elimination) | Moderate (Risk of dehydration) | Excellent | |
| Yield (Typical) | 85–95% | 60–75% | 70–85% |
| Scalability | Medium (Reagent cost) | High (Cheap reagents) | Low (Atom economy/Cost) |
| Impurity Profile | Clean (Inorganic salts) | Oligomers, Tarry residues | Urea byproducts (Difficult removal) |
Decision Logic & Workflow (Graphviz)
Figure 1: Strategic decision tree for selecting the optimal esterification method based on scale and target ester complexity.
Workflow: Base-Promoted Alkylation (Protocol 1)
Figure 2: Step-by-step workflow for the high-purity Base-Promoted Alkylation protocol.
Part 4: Troubleshooting & QC
Common Failure Modes
-
Darkening of Reaction Mixture (Protocol 2):
-
Cause: Thiophene polymerization due to excessive acid strength or temperature.
-
Fix: Switch to pTSA (weaker than
), lower temp to 50°C, and increase reaction time.
-
-
Low Yield / Starting Material Recovery (Protocol 1):
-
Cause: Incomplete deprotonation or wet solvent (water consumes the alkyl halide).
-
Fix: Use anhydrous DMF; ensure
is finely ground; increase stirring time before adding MeI.
-
-
"Double" Esterification (Protocol 3):
-
Cause: Reaction at the
-hydroxyl group.[6] -
Fix: This is rare with Steglich unless excess DCC is used, but if observed, protect the OH with TBDMS before esterification.
-
Quality Control (QC) Markers
-
NMR Verification:
-
Proton (
): Look for the disappearance of the broad -COOH singlet (10-12 ppm) and appearance of the methyl ester singlet (~3.7 ppm). -
Thiophene Integrity: Ensure the thiophene protons (around 7.0–7.5 ppm) remain sharp multiplets. Broadening indicates polymerization.
-
-
TLC: The ester will have a significantly higher
than the acid. (e.g., Acid , Ester in 1:1 Hexane/EtOAc).
References
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.
-
PubChem. (n.d.).[7] Methyl 2-hydroxy-2-(thiophen-3-yl)acetate (Compound Summary). National Library of Medicine.
-
Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Org.[3][6][8] Synth. 1985, 63, 183.
-
Google Patents. (2006). Process for preparing alpha-hydroxy carboxylic acids and esters thereof.[6][9][10] Patent US20080194863A1.
-
Reid, E. E. (1963). Esterification. Industrial & Engineering Chemistry, 42(9), 1667–1671. (Classic reference for Fischer kinetics).
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 2. scienceready.com.au [scienceready.com.au]
- 3. youtube.com [youtube.com]
- 4. CN101987842A - Method for preparing 2-methyl thiophene derivatives - Google Patents [patents.google.com]
- 5. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 6. α-Hydroxy carboxylic compound synthesis by addition (C-C coupling) [organic-chemistry.org]
- 7. Methyl 2-hydroxy-2-(5-phenylthiophen-2-yl)acetate | C13H12O3S | CID 165756781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. community.wvu.edu [community.wvu.edu]
- 9. CA2554374C - Process for preparing alpha-hydroxy carboxylic acids and esters thereof - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Grignard reaction synthesis of alpha-hydroxy thiophene acids
Application Note: Precision Synthesis of
Executive Summary
This application note details the protocol for synthesizing
This guide moves beyond standard textbook descriptions, addressing the "Schlenk equilibrium" dynamics of thienylmagnesium species, the suppression of Wurtz coupling side-products, and the critical handling of ethyl glyoxylate to ensure mono-addition selectivity.
Strategic Analysis & Chemical Logic
The synthesis relies on the nucleophilic addition of 2-thienylmagnesium bromide to ethyl glyoxylate , followed by saponification.
-
Why Grignard? Unlike lithiation (n-BuLi), which requires cryogenic conditions (
) to prevent ring fragmentation or isomerization, the Grignard reagent is stable at ambient temperatures and offers a more controlled reactivity profile for aldehyde-selective addition. -
The Electrophile Choice: Ethyl glyoxylate (
) is chosen over diethyl oxalate. While oxalate addition yields an -keto ester (requiring a subsequent reduction step), glyoxylate addition yields the -hydroxy ester in a single step, improving atom economy. -
Critical Control Point: The primary failure mode is the double addition of the Grignard reagent to the ester moiety of the glyoxylate, forming a di-thienyl diol. This is mitigated by temperature control and inverse addition techniques.
Reaction Scheme
Figure 1: Reaction pathway from halide precursor to final hydroxy acid.[1][2][3]
Critical Material Attributes (CMA)
| Reagent | Specification | Criticality |
| Magnesium Turnings | >99.8%, Grignard grade | High. Oxide coating prevents initiation. Must be mechanically crushed or iodine-activated. |
| THF (Solvent) | Anhydrous, <50 ppm | Critical. Thienyl Grignards protonate instantly with moisture. Stabilizer-free THF is preferred to avoid radical interference. |
| 2-Bromothiophene | >98% Purity | Medium. Impurities can catalyze Wurtz coupling (dimerization to bithiophene). |
| Ethyl Glyoxylate | ~50% in Toluene (Commercial) | High. Pure ethyl glyoxylate polymerizes. Use the solution form or freshly distilled monomer. |
Detailed Experimental Protocol
Phase A: Preparation of 2-Thienylmagnesium Bromide (1.0 M)
Note: While commercially available, in-situ preparation ensures maximum activity.
-
Setup: Equip a 3-neck round-bottom flask (RBF) with a reflux condenser, nitrogen inlet, addition funnel, and magnetic stir bar. Flame-dry the apparatus under vacuum and backfill with
(3 cycles). -
Activation: Add Magnesium turnings (1.2 equiv) to the flask. Dry stir for 10 minutes to crush crystals. Add a single crystal of Iodine (
) and heat gently with a heat gun until purple vapors sublime onto the Mg surface. -
Initiation: Add anhydrous THF to cover the Mg. Add 5% of the total volume of 2-bromothiophene neat.
-
Observation: Turbidity and mild exotherm indicate initiation. If no reaction occurs after 5 mins, add 2 drops of 1,2-dibromoethane.
-
-
Propagation: Dilute the remaining 2-bromothiophene in THF (1:4 v/v). Add dropwise via the addition funnel to maintain a gentle reflux without external heating.
-
Completion: Once addition is complete, reflux at
for 1 hour. The solution should be dark brown/grey. -
Titration: Titrate an aliquot using salicylaldehyde phenylhydrazone to confirm concentration (Target: ~0.9–1.0 M).
Phase B: Selective Addition to Ethyl Glyoxylate
Rationale: Low temperature is mandatory to differentiate between the aldehyde (fast kinetics) and the ester (slow kinetics) of the glyoxylate.
-
Preparation of Electrophile: In a separate flame-dried flask, dissolve Ethyl Glyoxylate (1.1 equiv, 50% soln. in toluene) in anhydrous THF. Cool this solution to
(Dry ice/Acetone bath). -
Addition: Transfer the prepared Grignard reagent to a pressure-equalizing addition funnel.
-
Controlled Feed: Add the Grignard reagent dropwise to the cold glyoxylate solution over 45–60 minutes.
-
Process Control: Maintain internal temperature below
. Faster addition promotes local heating and double-addition byproducts.
-
-
Equilibration: Stir at
for 1 hour, then allow to warm slowly to over 2 hours. -
Quench: Quench the reaction by pouring the cold mixture into saturated aqueous
( ).
Phase C: Hydrolysis and Isolation
-
Extraction (Ester): Extract the aqueous quench with Ethyl Acetate (
). Wash combined organics with Brine, dry over , and concentrate.[4]-
Checkpoint: Analyze Crude by TLC/NMR. Major spot should be the
-hydroxy ester.
-
-
Saponification: Dissolve the crude ester in a 3:1 mixture of THF:Water. Add Lithium Hydroxide monohydrate (
, 2.0 equiv). Stir at room temperature for 4–6 hours. -
Workup (Acid):
-
Remove THF under reduced pressure.[5]
-
Wash the aqueous residue with Diethyl Ether (removes non-polar impurities/dimers).
-
Acidification: Cool the aqueous layer to
. Acidify carefully to pH 2 using 1M HCl. -
Caution: Thiophenes are acid-sensitive. Do not use concentrated HCl or heat during this step.
-
-
Final Extraction: Extract the acidic aqueous layer with Ethyl Acetate (
). The product is water-soluble; thorough extraction is required. -
Crystallization: Dry organics (
) and concentrate. Recrystallize from Benzene/Hexane or Toluene to yield the pure acid.
Process Workflow & Equipment
Figure 2: Operational workflow for the synthesis process.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| No Reaction (Grignard) | Mg surface passivated. | Add 1,2-dibromoethane (entrainment method) or mechanically stir vigorously to expose fresh metal [1]. |
| Low Yield (Coupling) | Moisture ingress or fast addition. | Ensure |
| Di-thienyl Impurity | Double addition to ester.[6] | Use Inverse Addition (add Grignard to Glyoxylate, not vice versa) strictly. Increase excess of Glyoxylate to 1.2 equiv. |
| Polymerization | Acid sensitivity of Thiophene. | Avoid pH < 2 during workup. Use Phosphoric acid instead of HCl for milder acidification. |
References
-
Preparation of Grignard Reagents
- Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman, 1989. Standard protocols for organometallic synthesis.
-
Sigma-Aldrich. 2-Thienylmagnesium bromide Product Sheet.
-
Reactivity of Grignard with Esters/Glyoxylates
- Kikuchi, M., et al.
-
Organic Syntheses, Coll.[5] Vol. 5, p. 55 (1973). "2-Hydroxythiophene" (Discusses thiophene stability).
-
Thiophene Chemistry & Purification
- Campaigne, E. "Thiophenes and their derivatives." Comprehensive Heterocyclic Chemistry, 1984.
-
BenchChem. "2-Thiophenemethanol synthesis mechanism."[4] (General reduction protocols relevant to hydroxy-thiophene handling).
Sources
- 1. Conjugate Addition of Grignard Reagents to Thiochromones Catalyzed by Copper Salts: A Unified Approach to Both 2-Alkylthiochroman-4-One and Thioflavanone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. GT Digital Repository [repository.gatech.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: Chiral 3-Thienylglycolic Acid (3-TGA)
The following technical guide is structured as a specialized support center resource. It prioritizes the specific chemical behavior of the thiophene ring and its influence on the stereocenter's lability.
Topic: Preventing Racemization During Synthesis & Isolation
Status: Active Guide Applicable Compounds: (R)-3-Thienylglycolic acid, (S)-3-Thienylglycolic acid, and alkyl ester derivatives. Target Audience: Process Chemists, Analytical Scientists.
The Racemization Risk Profile (Root Cause Analysis)
User Question: Why is my enantiomeric excess (ee) dropping during simple workups? I am treating 3-TGA similarly to Mandelic acid, but the optical purity is inconsistent.
Technical Insight:
While 3-thienylglycolic acid (3-TGA) is structurally analogous to phenylglycolic acid (Mandelic acid), the electronic properties of the thiophene ring create a distinct stability profile. The racemization is driven by the acidity of the
The thiophene ring is
The Mechanism of Failure
Racemization occurs via a base-catalyzed enolization pathway. If your process conditions allow the removal of the
Figure 1: The thermodynamic pathway leading to loss of optical purity in 3-thienylglycolic acid.
Process Parameters & Troubleshooting
User Question: What are the "Safe Zones" for pH and temperature?
Direct Answer: You must operate within a kinetic window where the rate of deprotonation is negligible.
Critical Parameter Limits
| Parameter | Danger Zone (High Risk) | Safe Zone (Recommended) | Technical Rationale |
| pH (Aqueous) | pH > 9.0 | pH < 4.0 | At pH > 9, the concentration of hydroxide ions increases the probability of |
| Temperature | > 45°C | < 20°C | Enolization has a high activation energy. Every 10°C increase can double the rate of racemization. |
| Solvent | DMSO, DMF, DMAc | IPA, MTBE, Toluene | Polar aprotic solvents (DMSO/DMF) solvate cations poorly but leave anions (bases) "naked" and highly reactive, drastically increasing their basicity and ability to strip the |
Scenario-Based Troubleshooting
Issue: I need to hydrolyze the methyl ester of 3-TGA to the free acid.
-
Wrong Approach: Refluxing in NaOH/MeOH. (Guaranteed racemization).
-
Correct Approach:
-
Enzymatic Hydrolysis: Use Candida antarctica Lipase B (CAL-B) or Pig Liver Esterase (PLE) in a phosphate buffer (pH 7.0) at 25°C. This is the gold standard for maintaining chirality [1].
-
Mild Chemical Hydrolysis: Use LiOH (1.1 eq) in THF/Water at 0°C. Monitor conversion closely and quench immediately upon completion. Lithium coordinates tightly to the oxygen, potentially stabilizing the configuration compared to Sodium or Potassium.
-
Issue: I am performing a chiral resolution using a base (e.g., chiral amine).
-
Risk: If the amine is too strong or the salt formation is exothermic, local heating can cause racemization.
-
Solution: Add the amine slowly to a cooled solution of the acid. Use weaker chiral bases like Cinchonidine or (S)-(-)-1-Phenylethylamine rather than strong aliphatic amines if possible.
Isolation & Purification Workflow
User Question: How do I isolate the free acid from an aqueous basic solution without losing ee?
Protocol: The "Cold-Crash" Acidification This is the most critical step. If you have a salt of 3-TGA in water, the moment you acidify, you pass through a pH range where both the protonated acid and the conjugate base exist, which can sometimes catalyze racemization (general base catalysis).
Step-by-Step Procedure:
-
Preparation: Cool your aqueous solution containing 3-TGA salt to 0°C – 5°C .
-
Solvent Overlay: Add an immiscible organic solvent (e.g., Ethyl Acetate or MTBE) before acidification. This creates a "sink" for the protonated acid.
-
Acidification:
-
Use dilute mineral acid (e.g., 1M HCl or H2SO4).
-
Add acid dropwise with vigorous stirring.
-
Target pH: Drop rapidly to pH 1-2 . Do not linger at pH 4-6.
-
-
Extraction: As soon as the free acid forms, it partitions into the cold organic layer, removing it from the aqueous environment where racemization mechanisms are most active.
-
Drying: Separate layers immediately. Dry the organic phase over MgSO4 (neutral) rather than basic drying agents (like K2CO3).
Figure 2: Biphasic isolation strategy to minimize aqueous dwell time of the free acid.
Analytical Validation (FAQ)
Q: Can the HPLC method itself cause racemization? A: Yes. If your mobile phase is basic (pH > 7.5) or the column oven is hot (>40°C), on-column racemization can occur.
-
Recommendation: Use an acidic mobile phase (e.g., 0.1% Formic Acid or TFA) with Chiral Stationary Phases (CSPs) robust to acid, such as Chiralpak IA/IB (immobilized amylose/cellulose derivatives). Avoid basic additives like diethylamine unless absolutely necessary for peak shape [2].
Q: How do I store the purified material? A: Store as the solid free acid or ester at -20°C. Avoid storing as a solution in protic solvents (methanol/ethanol) for long periods, as slow solvolysis/racemization can occur.
References
-
Dubey, R., & Bhushan, R. (2019).[1] Enantioseparation by Thin-Layer Chromatography. Methods in Molecular Biology. Retrieved from [Link]
-
Ballard, A., et al. (2019). The problem of racemization in drug discovery and tools to predict it. Expert Opinion on Drug Discovery. Retrieved from [Link]
-
Organic Chemistry Portal. (2014). Synthesis of α-hydroxy carboxylic acids. Retrieved from [Link]
Sources
Thiophene Cyanohydrin Hydrolysis: Yield Optimization & Troubleshooting Center
The Core Challenge: The Thiophene-Cyanohydrin Paradox
Researchers working with thiophene derivatives often encounter a "yield cliff" when attempting to hydrolyze
This failure stems from two competing instability mechanisms, which I define as the Thiophene-Cyanohydrin Paradox :
-
Base Sensitivity (The Retro-Cyanohydrin Effect): Under basic conditions (pH > 9), the equilibrium constant (
) shifts dramatically toward the starting materials (thiophene carboxaldehyde + HCN). You do not hydrolyze the nitrile; you decompose the molecule. -
Acid Sensitivity (The Polymerization Trap): Thiophene is an electron-rich aromatic ring. Under strong, hot acidic conditions (standard nitrile hydrolysis), the ring becomes susceptible to electrophilic attack, leading to oligomerization and the formation of intractable "black tar."
To improve yield, we must bypass these destruction pathways. This guide details two validated routes: the Modified Pinner Synthesis (Chemical) and Nitrilase Biocatalysis (Biological).
Decision Matrix: Selecting Your Route
Before proceeding, determine your constraints using this logic flow.
Route A: The Modified Pinner Strategy (Chemical)
Mechanism: Instead of using water directly (which requires heat/base), we use an anhydrous alcohol and acid to convert the nitrile into an imidate salt .[1] This intermediate locks the carbon-nitrogen bond, preventing the retro-cyanohydrin reversion.
Protocol: Anhydrous Methanolysis
Target Product: Methyl
Reagents:
-
Thiophene cyanohydrin (Substrate)
-
Anhydrous Methanol (MeOH)
-
HCl (gas) or Acetyl Chloride (to generate HCl in situ)
-
Diethyl ether (co-solvent)
Step-by-Step Workflow:
-
Solvation (0°C): Dissolve the cyanohydrin in anhydrous MeOH (10 equiv) and diethyl ether (1:1 v/v). The ether helps precipitate the salt later.
-
Critical: The system must be moisture-free. Water at this stage triggers the retro-reaction.
-
-
Acid Saturation (-5°C to 0°C): Bubble dry HCl gas into the solution until saturation. Alternatively, add Acetyl Chloride dropwise (exothermic!) to the MeOH solution before adding the substrate to generate anhydrous HCl.
-
Why: Low temperature prevents thiophene polymerization. High HCl concentration forces the equilibrium toward the imidate.
-
-
The "Lock" (Incubation): Stir at 0–4°C for 12–24 hours. A white precipitate (Imidate Hydrochloride Salt) should form.
-
Checkpoint: Do not heat. Heating causes the "black tar" effect on the thiophene ring.
-
-
Hydrolysis (The Release): Add ice-cold water (stoichiometric excess) to the mixture and stir for 1 hour. The imidate hydrolyzes rapidly to the ester.
-
Workup: Extract with EtOAc, wash with NaHCO₃ (to remove excess acid), and dry.
Yield Expectation: 75–85% (vs. <30% for direct aqueous acid hydrolysis).
Route B: Nitrilase Biocatalysis (Green Chemistry)
Mechanism: Nitrilase enzymes (EC 3.5.5.[2][3]1) hydrolyze the nitrile directly to the carboxylic acid at neutral pH and ambient temperature, completely avoiding the chemical extremes that degrade thiophene.
Protocol: Enzymatic Hydrolysis
Target Product:
Reagents:
-
Recombinant Nitrilase (e.g., Alcaligenes faecalis or commercial screening kit)
-
Phosphate Buffer (100 mM, pH 7.5)
-
DMSO or MeOH (Co-solvent, <10% v/v)
Step-by-Step Workflow:
-
Buffer Prep: Prepare 100 mM potassium phosphate buffer (pH 7.2 – 7.8).
-
Note: Thiophene cyanohydrins are stable at this neutral pH for the duration of the reaction.
-
-
Substrate Loading: Dissolve substrate in DMSO. Add to buffer to reach a final concentration of 10–50 mM.
-
Troubleshooting: If substrate precipitates, increase agitation or use a biphasic system (buffer/heptane).
-
-
Bioconversion: Add Nitrilase preparation (lyophilized powder or cell-free extract). Incubate at 30°C with orbital shaking (200 rpm).
-
Monitoring: Monitor consumption of nitrile via HPLC (C18 column).
-
Quench & Isolate: Acidify to pH 2 with 1M HCl (brief exposure) to protonate the acid, then immediately extract with EtOAc.
Yield Expectation: >90% (often with >95% ee if using a stereoselective nitrilase).
Troubleshooting & FAQ
Symptom 1: Reaction mixture turned black/tarry.
-
Cause: Acid-catalyzed polymerization of the thiophene ring.
-
Diagnosis: You likely used concentrated aqueous acid (H₂SO₄/HCl) and heat (>50°C).
-
Fix: Switch to the Pinner method (keep T < 5°C) or Enzymatic route . Thiophenes cannot survive hot, strong mineral acids.
Symptom 2: Recovered starting aldehyde (Thiophene carboxaldehyde).
-
Cause: Retro-cyanohydrin reaction.
-
Diagnosis: The pH drifted above 8.0, or you attempted a basic hydrolysis (NaOH/H₂O₂).
-
Mechanism: Base deprotonates the hydroxyl group -> collapse of the tetrahedral intermediate -> ejection of cyanide.
-
Fix: Ensure pH remains < 7.5. In the Pinner method, ensure the system is anhydrous until the imidate is formed.
Symptom 3: Low conversion, imidate salt not precipitating.
-
Cause: Insufficient HCl concentration or wet solvent.
-
Fix: In the Pinner reaction, water acts as a base and kills the imidate formation. Re-dry solvents (molecular sieves) and ensure HCl saturation.
Comparison of Methods
| Feature | Direct Acid Hydrolysis | Basic Hydrolysis | Modified Pinner | Nitrilase Enzymatic |
| pH Condition | pH < 1 (Hot) | pH > 10 | pH < 1 (Cold/Anhydrous) | pH 7.0 - 8.0 |
| Thiophene Stability | Poor (Polymerization) | Good | Good (Kinetic Control) | Excellent |
| Cyanohydrin Stability | Good | Poor (Reversion) | Excellent | Excellent |
| Typical Yield | 20 - 40% | < 10% | 75 - 85% | 90 - 99% |
| Enantioselectivity | Racemic | Racemic | Racemic | High (Enzyme dependent) |
Mechanistic Visualization
The following diagram illustrates the competing pathways. Note how the "Yield Zone" requires navigating between the "Retro-Reaction" and "Polymerization."
References
-
Pinner Reaction Fundamentals
-
Cyanohydrin Stability & Retro-Reaction
- Lapworth, A. (1903). "Reaction of HCN with Carbonyls." Journal of the Chemical Society.
-
Chemistry LibreTexts. "Nucleophilic Addition of HCN: Cyanohydrin Formation." Available at: [Link]
-
Biocatalytic Approaches (Nitrilase)
- Banerjee, A., et al. (2002). "Nitrilase-catalyzed hydrolysis of acetonitrile...". Applied and Environmental Microbiology.
-
NIH / PubMed Central. "Nitrilases in nitrile biocatalysis: recent progress and forthcoming research." Available at: [Link]
- Thiophene Chemistry & Instability: ScienceDirect. "Thiophene Derivatives - General Properties and Reactivity." (General reference for acid-sensitivity of electron-rich heterocycles).
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Nitrilases in nitrile biocatalysis: recent progress and forthcoming research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pinner reaction - Wikipedia [en.wikipedia.org]
- 5. Pinner Reaction [organic-chemistry.org]
- 6. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Publish Comparison Guide: 1H NMR Analysis of 2-Hydroxy-2-(thiophen-3-yl)acetic Acid
This guide provides a comprehensive technical analysis of the 1H NMR spectrum of 2-hydroxy-2-(thiophen-3-yl)acetic acid (also known as 3-thienylglycolic acid). It is designed for analytical chemists and drug development professionals requiring rigorous structural verification and purity assessment.
Executive Summary
2-Hydroxy-2-(thiophen-3-yl)acetic acid is a critical chiral intermediate in the synthesis of anticholinergic bronchodilators such as Tiotropium bromide and Aclidinium bromide . Its structural integrity is defined by the specific regiochemistry of the thiophene ring (3-substituted vs. 2-substituted) and the enantiomeric purity of the
This guide details the 1H NMR signature of the 3-thienyl isomer, establishes a self-validating assignment protocol, and contrasts it with its common regioisomer impurity, 2-thienylglycolic acid.
Chemical Structure & Expected Spin System
The molecule consists of three distinct spin systems:
-
Thiophene Ring (3-substituted): An AMX or ABX system consisting of three aromatic protons (H2, H4, H5).
-
Methine Proton (
-CH): A singlet (or doublet if coupled to OH). -
Exchangeable Protons: Carboxylic acid (-COOH) and Hydroxyl (-OH).
Regiochemistry Logic
-
3-Substituted Thiophene: Possesses a unique proton at the C2 position (between the sulfur and the substituent) which typically appears as a narrow doublet or singlet due to small long-range coupling (
Hz or Hz). -
2-Substituted Thiophene: Lacks this "isolated" proton; all three protons (H3, H4, H5) usually show strong vicinal couplings (
Hz).
Experimental Protocol
To ensure reproducibility and minimize exchange broadening, the following protocol is recommended.
Methodology
-
Solvent: DMSO-d6 (99.9% D).
-
Rationale: DMSO is preferred over CDCl
for hydroxy acids. It forms strong hydrogen bonds with the hydroxyl group, slowing intermolecular exchange. This often resolves the -OH proton as a distinct doublet and sharpens the methine signal. It also ensures full solubility of the polar acid.
-
-
Concentration: 10–15 mg in 0.6 mL solvent.
-
Note: Higher concentrations may induce dimerization of the carboxylic acid, shifting the -COOH signal.
-
-
Temperature: 298 K (25°C).
-
Reference: Residual DMSO-d5 pentet at
2.50 ppm.
Spectral Analysis: 3-Thienylglycolic Acid
Table 1: 1H NMR Assignment (500 MHz, DMSO-d6)
| Position | Type | Shift ( | Multiplicity | Integral | Coupling ( | Assignment Logic |
| H2 | Arom | 7.45 | Doublet (d) | 1H | Deshielded by S; small long-range coupling. | |
| H5 | Arom | 7.48 | Multiplet (dd) | 1H | Deshielded by S; vicinal coupling to H4. | |
| H4 | Arom | 7.10 | Multiplet (dd) | 1H | Most shielded aromatic proton; | |
| Aliph | 5.09 | Singlet (s) | 1H | - | Methine proton. Becomes a doublet if OH couples. | |
| -OH | Exch | ~3.3 - 6.0 | Broad/Singlet | 1H | - | Highly variable. Often overlaps with H |
| -COOH | Exch | 12.0 - 13.0 | Broad | 1H | - | Often invisible due to extreme broadening. |
Critical Note on Exchange: In strictly anhydrous DMSO-d6, the
-CH at 5.09 ppm may appear as a doublet (Hz), and the -OH will appear as a corresponding doublet around 5.5–6.0 ppm. The singlet appearance at 5.09 ppm (as cited in literature) indicates rapid exchange, likely due to trace water or acid catalysis.
Thiophene Splitting Diagram (DOT Visualization)
The following diagram illustrates the coupling network for the 3-substituted thiophene ring, crucial for distinguishing it from the 2-isomer.
Figure 1: Spin-spin coupling network of the 3-thienyl ring protons. The "isolated" H2 proton is the diagnostic marker.
Comparative Analysis: 3-Thienyl vs. 2-Thienyl Isomer
The most common impurity is the regioisomer 2-hydroxy-2-(thiophen-2-yl)acetic acid . Distinguishing them relies on the aromatic region pattern.
Table 2: Regioisomer Comparison
| Feature | 3-Thienyl Isomer (Target) | 2-Thienyl Isomer (Impurity) |
| H2 Signal | Present ( | Absent . Substituted by alkyl group. |
| H3 Signal | Absent. | Present ( |
| H5 Signal | ||
| Pattern | 2 Downfield (H2, H5) + 1 Upfield (H4). | 1 Downfield (H5) + 2 Upfield (H3, H4). |
| Coupling | One small coupling ( | All couplings are typically vicinal ( |
Workflow for Purity Assessment
Figure 2: Logical decision tree for distinguishing 3-thienyl and 2-thienyl isomers via NMR.
Troubleshooting & Nuances
Water/Hydroxyl Overlap
In DMSO-d6, the water signal typically appears at 3.33 ppm .
-
Issue: If the sample is "wet" or acidic, the -OH proton of the glycolic acid moiety will exchange rapidly with the water, merging into a single broad peak at the weighted average position.
-
Solution: To observe the -OH coupling (verifying the
-hydroxy structure), add a few beads of activated molecular sieves to the NMR tube or use a "super-dry" ampoule of DMSO-d6.
Enantiomeric Purity
Standard 1H NMR cannot distinguish between the (R) and (S) enantiomers of 3-thienylglycolic acid.
-
Protocol: To determine enantiomeric excess (ee%), you must use a Chiral Solvating Agent (CSA) such as (R)-(+)-
-methylbenzylamine or acquire the spectrum in a chiral environment. Alternatively, Chiral HPLC is the preferred orthogonal method.
References
-
DeSantis, G. et al. (2002). Structure and Absolute Configuration of 3-Thienylglycolic Acid via Enzymatic Synthesis. Journal of the American Chemical Society. (Data cited from Supporting Information: 1H NMR DMSO-d6).
- Vertex AI Search. (2025).
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard reference for Thiophene coupling constants: Hz, Hz).
-
Reich, H. J. WinPLT NMR Coupling Constants for Heterocycles. University of Wisconsin.[1] (Validation of 3-substituted thiophene splitting patterns).
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation of Hydroxy(thiophen-3-yl)acetic Acid for Researchers
In the landscape of pharmaceutical development and metabolic research, the unambiguous characterization of novel chemical entities is paramount. Hydroxy(thiophen-3-yl)acetic acid, a heterocyclic compound with potential applications in drug discovery, presents a unique analytical challenge. This guide provides an in-depth analysis of its expected mass spectrometry fragmentation patterns, offering a comparative perspective against its 2-yl isomer and foundational principles of mass spectrometry. This document is intended for researchers, scientists, and drug development professionals who rely on mass spectrometry for structural elucidation.
Executive Summary of Fragmentation Behavior
The mass spectrometric fragmentation of hydroxy(thiophen-3-yl)acetic acid is predicted to be dominated by several key pathways, primarily driven by the alpha-hydroxy carboxylic acid moiety. Under electron ionization (EI), expect to see significant fragmentation involving the loss of neutral molecules such as water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂), alongside characteristic cleavages of the carboxyl group. The thiophene ring, being aromatic, is expected to remain relatively intact in many fragmentation pathways, influencing the stability of resulting fragment ions. In softer ionization techniques like electrospray ionization (ESI), the deprotonated molecule is a key species, and its fragmentation can provide diagnostic markers.
Comparative Fragmentation Analysis: The Significance of Isomerism
The positioning of the substituent on the thiophene ring plays a critical role in the fragmentation cascade. While both hydroxy(thiophen-3-yl)acetic acid and its 2-yl isomer share the same elemental composition, their mass spectra are not expected to be identical. The stability of the resulting carbocations following alpha-cleavage is influenced by the electronic properties of the thiophene ring at the point of substitution.
| Isomer | Key Predicted Fragmentation Pathways | Rationale for Differences |
| Hydroxy(thiophen-3-yl)acetic acid | - Loss of COOH (m/z 45) - Loss of H₂O (m/z 18) - Decarboxylation (-CO₂) | The 3-position of the thiophene ring has a different electronic environment compared to the 2-position, which can affect the stability of the resulting thiophen-3-yl(hydroxy)methyl cation. |
| Hydroxy(thiophen-2-yl)acetic acid | - Loss of COOH (m/z 45) - Loss of H₂O (m/z 18) - Decarboxylation (-CO₂) | The 2-position allows for more effective resonance stabilization of an adjacent positive charge, potentially leading to a more abundant [M-COOH]⁺ ion compared to the 3-yl isomer. |
Mechanistic Insights into Key Fragmentation Pathways
Understanding the mechanisms behind the fragmentation is crucial for accurate spectral interpretation. The following are the most probable fragmentation pathways for hydroxy(thiophen-3-yl)acetic acid under electron ionization.
Alpha-Cleavage
Alpha-cleavage is a common fragmentation pathway for compounds containing a heteroatom or a carbonyl group.[1] In hydroxy(thiophen-3-yl)acetic acid, two primary alpha-cleavage events are anticipated:
-
Loss of the Carboxyl Radical ([M-COOH]⁺): This is often a dominant fragmentation pathway for carboxylic acids.[2] The cleavage of the bond between the alpha-carbon and the carboxyl group results in the formation of a resonance-stabilized cation.
-
Cleavage adjacent to the Hydroxyl Group: The C-C bond cleavage next to the oxygen of the hydroxyl group is also a possibility, leading to the formation of a thiophene-containing ion.
Neutral Losses
The elimination of small, stable neutral molecules is a characteristic feature in mass spectrometry.
-
Loss of Water ([M-H₂O]⁺): Dehydration is a common fragmentation for alcohols and can also occur in carboxylic acids.
-
Decarboxylation ([M-CO₂]⁺): The loss of carbon dioxide can occur, often following a rearrangement.
-
Loss of Formic Acid ([M-HCOOH]⁺): For α-hydroxy acids, the concerted loss of formic acid (46 Da) from the deprotonated molecule is a known diagnostic fragmentation pathway in negative ion mode ESI-MS/MS.[3]
Thiophene Ring Fragmentation
While the aromatic thiophene ring is relatively stable, it can undergo fragmentation, especially at higher ionization energies. This can lead to the formation of smaller sulfur-containing ions. The presence of sulfur can be confirmed by the characteristic [M+2] isotope peak due to the natural abundance of ³⁴S.[4]
Caption: Predicted EI fragmentation of hydroxy(thiophen-3-yl)acetic acid.
Experimental Protocols
To obtain a reliable mass spectrum of hydroxy(thiophen-3-yl)acetic acid, the following experimental protocols are recommended.
Gas Chromatography-Mass Spectrometry (GC-MS) for Electron Ionization
-
Sample Preparation:
-
Derivatize the sample using a suitable agent (e.g., BSTFA with 1% TMCS) to increase volatility and thermal stability. This will silylate the hydroxyl and carboxylic acid groups.
-
Dissolve the derivatized sample in a volatile organic solvent (e.g., hexane or ethyl acetate).
-
-
GC Parameters:
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms).
-
Injection: Splitless injection at 250°C.
-
Oven Program: Start at 70°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Parameters (EI):
-
Ionization Energy: 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Electrospray Ionization
-
Sample Preparation:
-
Dissolve the sample in a mixture of water and a polar organic solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL.
-
-
LC Parameters:
-
Column: A C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
-
MS Parameters (ESI):
-
Ionization Mode: Negative ion mode to observe the [M-H]⁻ ion.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 325°C.
-
Drying Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psi.
-
MS/MS Analysis: Perform collision-induced dissociation (CID) on the [M-H]⁻ ion (m/z 157) to observe characteristic fragments. A diagnostic fragment is the hydroxycarbonyl anion at m/z 45.[3]
-
Caption: Workflow for MS analysis of hydroxy(thiophen-3-yl)acetic acid.
Data Interpretation and Troubleshooting
-
Confirming the Molecular Ion: In EI, the molecular ion peak may be weak or absent.[5] Look for logical neutral losses (e.g., -18 for H₂O, -45 for COOH) from the suspected molecular ion. In ESI, the [M-H]⁻ or [M+H]⁺ should be readily identifiable.
-
Isotopic Peaks: The presence of a sulfur atom will result in an A+2 peak with an abundance of about 4.4% relative to the monoisotopic peak.[4]
-
Library Matching: For derivatized samples in GC-MS, library matching (e.g., NIST, Wiley) can be a powerful tool, though a direct match for this specific compound may not be available.
-
High-Resolution Mass Spectrometry: For unambiguous elemental composition determination of the parent and fragment ions, high-resolution mass spectrometry is indispensable.
Conclusion
The mass spectrometric fragmentation of hydroxy(thiophen-3-yl)acetic acid is a predictable process governed by the fundamental principles of organic mass spectrometry. The key fragmentation pathways involve alpha-cleavages around the alpha-hydroxy acid moiety and the loss of small neutral molecules. A comparative analysis with its 2-yl isomer is crucial for distinguishing between the two, with subtle differences in fragment ion abundances expected due to electronic effects. The provided experimental protocols offer a robust starting point for researchers seeking to characterize this and similar molecules.
References
- O. H. D. A. T. T. A. L. L. A. H. (1979). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. Organic Mass Spectrometry, 14(10), 554-557.
- Dua, S., & Bowie, J. H. (2008). Hydroxycarbonyl anion (m/z 45), a diagnostic marker for alpha-hydroxy carboxylic acids. Journal of Mass Spectrometry, 43(1), 125-128.
-
ResearchGate. (n.d.). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES | Request PDF. Retrieved from [Link]
-
Semantic Scholar. (n.d.). THE MASS SPECTRA OF SOME SUBSTITUTED THIOPHENE-2-CARBOXYLIC ACIDS. Retrieved from [Link]
-
ResearchGate. (n.d.). GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). Retrieved from [Link]
-
Longdom Publishing SL. (n.d.). Derivatives and Synthesis of Heterocyclic Compound: Thiophene | Open Access Journals. Retrieved from [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]
-
YouTube. (2023, January 25). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrogen and Trimethylsilyl Transfers During EI Mass Spectral Fragmentation of Hydroxycarboxylic and Oxocarboxylic Acid Trimethylsilyl Derivatives | Request PDF. Retrieved from [Link]
-
YouTube. (2022, November 22). common fragmentation mechanisms in mass spectrometry. Retrieved from [Link]
-
University of North Texas. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
Sources
- 1. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Hydroxycarbonyl anion (m/z 45), a diagnostic marker for alpha-hydroxy carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
IR spectroscopy characteristic peaks for alpha-hydroxy thiophene acids
Content Type: Technical Comparison & Application Guide Audience: Pharmaceutical Researchers, Medicinal Chemists, and QC Analysts Focus: Spectral characterization, method selection (ATR vs. Transmission), and structural differentiation.
Executive Summary
Alpha-hydroxy thiophene acids (e.g., 2-thienylglycolic acid) are critical intermediates in the synthesis of antithrombotic agents (such as Clopidogrel derivatives) and anticholinergics. Their infrared (IR) spectra are complex due to the interplay between the electron-rich thiophene ring, the carboxylic acid dimer, and the
This guide provides a definitive comparison of spectral characteristics and sampling methodologies. Unlike simple aliphatic acids, these compounds exhibit diagnostic intramolecular hydrogen bonding and ring-breathing modes that serve as fingerprints for purity and structural integrity.
Theoretical Framework: The Spectral Fingerprint
To accurately interpret the spectrum of an
The Thiophene "Breath"
Unlike benzene, the thiophene ring contains a heavy sulfur atom, which alters the reduced mass of the system.
-
C=C Ring Stretch: Appears at 1400–1530 cm⁻¹ . The asymmetry of the ring often results in a doublet (e.g., ~1520 cm⁻¹ and ~1400 cm⁻¹).
-
C–S Stretch: A weak but diagnostic band in the fingerprint region (600–850 cm⁻¹ ).
-
C–H Out-of-Plane (OOP): Critical for determining substitution. 2-substituted thiophenes typically show a strong band near 700–750 cm⁻¹ .
The Alpha-Hydroxy Acid Motif
The proximity of the hydroxyl (-OH) group to the carboxylic acid (-COOH) creates a unique competing hydrogen-bonding environment.[1]
-
The "Acid Dimer" Shift: Carboxylic acids typically exist as dimers, showing a broad O–H stretch (2500–3300 cm⁻¹) and a C=O stretch (~1710 cm⁻¹).[1]
-
The "Alpha" Effect: The
-OH group can form an intramolecular hydrogen bond with the carbonyl oxygen. This stabilizes a specific conformation and often shifts the C=O peak to a slightly lower frequency (red shift) compared to non-hydroxylated analogs, while the alcohol O–H stretch appears distinct from the acid O–H envelope.
Comparative Analysis: Sampling Techniques
Choosing the correct sampling method is critical for these compounds because sample preparation alters the hydrogen bonding network , directly changing the spectrum.
Method A: Attenuated Total Reflectance (ATR)[2][3]
-
Mechanism: Surface interaction with ZnSe or Diamond crystal.
-
Best For: Rapid QC, polymorph screening, raw material ID.
-
Pros: Zero prep, non-destructive, high throughput.
-
Cons: Lower sensitivity for trace impurities; peak intensity decreases at higher wavenumbers (requires ATR correction).
Method B: KBr Pellet (Transmission)[2][3]
-
Mechanism: Sample dispersed in optically transparent Potassium Bromide matrix.[2]
-
Best For: Structural elucidation, resolution of complex H-bonding regions, library matching.
-
Pros: "True" absorption spectrum, higher signal-to-noise ratio in the fingerprint region.
-
Cons: Hygroscopic (water bands at 3400 cm⁻¹ interfere with OH analysis), pressure can induce polymorphic changes.
Decision Matrix: Which Method to Choose?
Figure 1: Decision workflow for selecting the appropriate IR sampling technique based on analytical requirements.
Characteristic Peak Assignments
The following table synthesizes data for a generic
| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Intensity | Diagnostic Note |
| Alcohol (-OH) | O-H Stretch | 3200 – 3450 | Medium/Broad | Often distinct "tongue" superimposed on the acid OH; lower freq if intramolecularly H-bonded.[3][4][5] |
| Acid (-COOH) | O-H Stretch | 2500 – 3300 | Very Broad | The "Acid Envelope."[1] Centers ~3000 cm⁻¹, obscuring C-H stretches.[3][6] |
| Thiophene Ring | C-H Stretch | 3050 – 3110 | Weak | Shoulders on the acid envelope; diagnostic of aromaticity. |
| Carbonyl (C=O) | C=O[1][4][5][6][7][8] Stretch | 1690 – 1725 | Strong (Sharp) | Dimer form. |
| Thiophene Ring | C=C Stretch | 1400 – 1530 | Medium | Usually 2-3 bands. ~1520 cm⁻¹ is characteristic. |
| Acid C-O | C-O Stretch | 1210 – 1320 | Strong | Coupled with O-H in-plane bending. |
| Alcohol C-O | C-O Stretch | 1050 – 1150 | Strong | Secondary alcohol characteristic. |
| Thiophene Ring | C-H OOP Bend | 690 – 750 | Strong | Critical for ID. 2-substituted thiophenes typically absorb ~700–720 cm⁻¹. |
Experimental Protocol: Self-Validating KBr Workflow
While ATR is simpler, KBr remains the reference standard for publishing structural data. This protocol ensures reproducibility.
Reagents: Spectroscopic grade KBr (dried at 110°C for 2h), Analyte (>99% purity).
-
Background Validation:
-
Ensure the sample chamber is purged with dry nitrogen to remove atmospheric
and . -
Run an "open beam" background scan. Validation: The background energy curve should be smooth with no sharp dips at 2350 cm⁻¹ (
) or noise >3500 cm⁻¹ ( ).
-
-
Sample Preparation (The 1:100 Rule):
-
Mix 1–2 mg of the thiophene acid with 150–200 mg of KBr.
-
Crucial Step: Grind in an agate mortar for 2 minutes. The mixture must be a fine, non-reflective powder. Coarse particles cause the "Christiansen Effect" (distorted baseline).
-
-
Pellet Formation:
-
Transfer to a 13mm die. Apply 8–10 tons of pressure under vacuum for 2 minutes.
-
Visual Check: The resulting pellet must be transparent (glass-like), not opaque white.
-
-
Acquisition:
-
Resolution: 4 cm⁻¹.
-
Scans: 32 (minimum) to 64.
-
Validation: The strongest peak (C=O) should have roughly 10–80% Transmittance. If <10% T, the pellet is too concentrated (re-make).
-
Structural Differentiation Logic
How do you distinguish the target molecule from common impurities or analogs?
Figure 2: Logic flow for confirming the identity of alpha-hydroxy thiophene acids against common structural analogs.
Key Differentiators:
-
Vs. Phenyl Analogs (Mandelic Acid): Phenyl rings show C=C stretches at 1500 and 1600 cm⁻¹ (the "doublet"). Thiophene rings show bands shifted to 1400–1530 cm⁻¹ . Furthermore, the mono-substituted benzene OOP bend is ~730–770 cm⁻¹, whereas 2-substituted thiophene is often sharp at ~700 cm⁻¹.
-
Vs. Non-Hydroxy Analogs (2-Thiopheneacetic acid): The non-hydroxy analog lacks the secondary alcohol C-O stretch at 1050–1150 cm⁻¹ and the distinct alcohol O-H stretch.
References
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Ed. Wiley. (Standard reference for functional group assignment).
-
NIST Chemistry WebBook. Infrared Spectra of Thiophene Derivatives. Link
-
Specac Application Notes. Comparison of ATR vs. KBr Pellets for Solid Organic Acids. Link
-
Coates, J. Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry. Link
-
Chemistry LibreTexts. Infrared Spectroscopy: Carboxylic Acids and Derivatives. Link
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. kinteksolution.com [kinteksolution.com]
- 3. uobabylon.edu.iq [uobabylon.edu.iq]
- 4. FTIR Spectrum Analysis--Meaning and Application of Each Peak | Universal Lab Blog [universallab.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. iosrjournals.org [iosrjournals.org]
Safety Operating Guide
Personal protective equipment for handling Hydroxy(thiophen-3-yl)acetic acid
Executive Safety Summary
Hydroxy(thiophen-3-yl)acetic acid (CAS: 27913-99-1) is a functionalized thiophene derivative widely used as a building block in medicinal chemistry. While often classified as an irritant (H315, H319, H335), its structural combination of a carboxylic acid and a thiophene ring necessitates precautions beyond standard "white powder" protocols.
Immediate Action Required:
-
Primary Hazard: Mucous membrane irritation (eyes/lungs) and potential skin sensitization due to the sulfur moiety.
-
Critical PPE: Chemical splash goggles (ANSI Z87.1+) and 5-mil Nitrile gloves are the minimum baseline.
-
Engineering Control: All open handling must occur inside a certified chemical fume hood.
Hazard Analysis & Mechanistic Insight
Why we choose specific PPE for this molecule.
As scientists, we must look beyond the Safety Data Sheet (SDS) to the molecular behavior:
-
The Acid Functionality (Carboxylic Acid):
-
Risk: Proton donation upon contact with moisture (sweat, tears) lowers local pH, causing immediate irritation or burns to mucous membranes.
-
PPE Implication: Safety glasses are insufficient because they allow vapors/dust to bypass the lens. Goggles form a seal that prevents acid hydrolysis on the eye surface.
-
-
The Thiophene Moiety (Sulfur Heterocycle):
-
Risk: Thiophene rings are lipophilic. If dissolved in organic solvents (DCM, DMSO), the molecule can permeate standard nitrile gloves faster than the solvent alone. Furthermore, sulfur-containing organics often carry a risk of hypersensitivity or "sulfur stench" that clings to hair and clothing.
-
PPE Implication: Double-gloving is required when handling solutions to create a sacrificial barrier.
-
Hazard Classification Table
| Hazard Code | Description | Physiological Mechanism |
| H302 | Harmful if swallowed | Systemic absorption; potential metabolic toxicity via thiophene ring oxidation. |
| H315 | Causes skin irritation | Acidic protonation of skin proteins; lipid extraction by organic framework. |
| H319 | Causes serious eye irritation | Immediate pH drop in lacrimal fluid; corneal protein denaturation. |
| H335 | May cause respiratory irritation | Inhalation of dust irritates bronchial lining; potential for bronchospasm. |
PPE Selection Matrix
Decision Logic: Solid vs. Solution
The physical state of the chemical dictates the permeation risk. Use the following logic flow to determine your gear.
Figure 1: PPE Selection Logic based on physical state and solvent carrier. Note the escalation to Laminate gloves for halogenated solvents.
Detailed Equipment Specifications
| Component | Specification | Rationale |
| Eye Protection | Chemical Splash Goggles (Indirect Vent) | Prevents dust entry and acid vapor contact with eyes. |
| Hand Protection (Solid) | Nitrile (Min 5 mil / 0.12 mm) | Sufficient for incidental contact with dry solid. |
| Hand Protection (Liquid) | Double Gloving (See Fig 1) | Thiophene derivatives in DCM can permeate nitrile in <2 mins. |
| Body Protection | Lab Coat (100% Cotton or Nomex) | Synthetic blends can melt if a fire occurs; cotton resists minor acid splashes. |
| Respiratory | Fume Hood (Face velocity 80-100 fpm) | Primary control. If hood is unavailable, use P100 half-mask . |
Operational Protocol: Handling & Synthesis
Self-Validating Workflow
Phase 1: Preparation & Weighing
-
Glove Integrity Check: Before opening the container, inflate nitrile gloves with air and check for pinholes. Self-Validation: If glove deflates, discard immediately.
-
Static Control: Thiophene derivatives can be static-prone. Use an anti-static gun or ionizing bar inside the balance enclosure to prevent powder scattering (which increases inhalation risk).
-
Weighing:
-
Place a tared vial inside the balance.
-
Transfer solid using a disposable spatula.
-
Critical: Wipe the threads of the stock bottle with a Kimwipe before recapping to prevent formation of acidic crusts that compromise the seal.
-
Phase 2: Reaction Setup (The "Danger Zone")
Most accidents occur when the solid is dissolved.
-
Solvent Addition: When adding solvent (especially exothermic additions), ensure the reaction vessel is clamped before addition.
-
Glove Change: Immediately after dissolving the solid, remove outer gloves and replace them.
-
Reasoning: Micro-droplets of solution often land on knuckles during syringe transfers.
-
-
Visual Check: Inspect the solution. If using chlorinated solvents, assume any drop on the glove has already permeated. Change gloves immediately upon any visible splash.
Emergency Response & Disposal
Spill Cleanup Workflow
If a spill occurs, do not rush.[1][2][3] Follow this logical containment path.
Figure 2: Containment and neutralization workflow. Note the use of wet towels for solids to prevent aerosolization.
First Aid (Immediate Action)[5][6]
-
Eye Contact: Flush for 15 minutes minimum.[4][5][6][7] Hold eyelids open. The acidic nature requires prolonged flushing to normalize pH.
-
Skin Contact: Wash with soap and water.[4][3][7][8] Do not use alcohol (ethanol/isopropanol) as this may increase the solubility of the thiophene ring and drive it deeper into the dermis.
Waste Disposal[2][3][4][7][9]
-
Classification: Hazardous Chemical Waste.
-
Stream: Organic Solid (if dry) or Organic Solvent/Acid mixture (if dissolved).
-
Labeling: Must explicitly state "Organic Acid" and "Thiophene Derivative" to alert waste handlers of potential sulfur odors.
References
-
PubChem. (n.d.). 4-(4-Methylpiperazin-1-yl)benzaldehyde (Analogous Hazard Data for CAS 27913-99-1).[9][10] National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical Compatibility Reference. Retrieved October 26, 2023, from [Link]
Sources
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. lobachemie.com [lobachemie.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. fishersci.com [fishersci.com]
- 5. home.miracosta.edu [home.miracosta.edu]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. 27913-99-1|4-(4-Methylpiperazin-1-yl)benzaldehyde|BLD Pharm [bldpharm.com]
- 10. 4-(4-Methylpiperazin-1-yl)benzaldehyde | C12H16N2O | CID 736533 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
